Technical Documentation Center

4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine
  • CAS: 1033847-04-9

Core Science & Biosynthesis

Foundational

Morpholine-Substituted Nitrophenyl Pyrazoles: A Technical Guide to Synthesis and Bioactivity

Executive Summary This technical guide provides a comprehensive analysis of morpholine-substituted nitrophenyl pyrazoles , a specific class of hybrid heterocycles gaining traction in medicinal chemistry. By fusing the ph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of morpholine-substituted nitrophenyl pyrazoles , a specific class of hybrid heterocycles gaining traction in medicinal chemistry. By fusing the pharmacophoric pyrazole ring with a solubilizing morpholine moiety and an electron-withdrawing nitrophenyl group, researchers can exploit a "privileged scaffold" architecture. This guide details the synthetic pathways, structure-activity relationships (SAR), and validated protocols for assessing their biological efficacy in oncology and antimicrobial applications.[1]

Part 1: Structural Rationale & Pharmacophore Design

The biological potency of this scaffold relies on the synergistic interplay of three distinct structural domains. Understanding this causality is essential for rational drug design.

The Pyrazole Core (The Anchor)
  • Function: Acts as the primary pharmacophore, mimicking the imidazole ring of histidine or the purine ring of ATP.

  • Mechanism: Facilitates

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phe, Tyr) in enzyme active sites (e.g., COX-2, EGFR).
The Morpholine Ring (The Kinetic Modulator)
  • Function: Unlike many lipophilic heterocycles, the morpholine ring introduces a basic nitrogen and an ether oxygen.

  • Causality: This improves water solubility and bioavailability (Lipinski compliance) while acting as a hydrogen bond acceptor/donor in the solvent-exposed regions of the binding pocket.

The Nitrophenyl Group (The Electronic Tuner)
  • Function: Typically located at the

    
     position of the pyrazole.
    
  • Causality: The strong electron-withdrawing nature of the nitro group (

    
    ) decreases the electron density of the pyrazole ring, enhancing the acidity of remaining ring protons and strengthening hydrogen bonding interactions with target proteins.
    

Part 2: Synthetic Pathways[2]

The most robust method for synthesizing these derivatives is the Claisen-Schmidt Condensation followed by Heterocyclization . This pathway is preferred for its high yield and regioselectivity.

Workflow Visualization

The following diagram illustrates the logical flow from precursors to the final bioactive scaffold.

SyntheticPathway Reactant1 Morpholine-Substituted Acetophenone Intermediate Chalcone Intermediate (α,β-unsaturated ketone) Reactant1->Intermediate Base Cat. (NaOH/EtOH) Reactant2 Aromatic Aldehyde Reactant2->Intermediate Product Morpholine-Substituted Nitrophenyl Pyrazole Intermediate->Product Cyclization (Reflux/AcOH) Reagent 4-Nitrophenylhydrazine Reagent->Product

Figure 1: Two-step synthetic pathway via Claisen-Schmidt condensation and subsequent cyclization with hydrazine.

Part 3: Therapeutic Profiles & SAR[3][4][5]

Antimicrobial Activity

Morpholine-substituted pyrazoles have demonstrated significant efficacy against Gram-positive bacteria (S. aureus) and fungi (C. albicans).

  • Mechanism: Inhibition of DNA Gyrase (topoisomerase II), preventing bacterial DNA replication.

  • SAR Insight: The presence of the morpholine ring at the C-3 position significantly lowers the Minimum Inhibitory Concentration (MIC) compared to unsubstituted analogs, likely due to improved cell wall penetration.

Anticancer Activity (EGFR & Kinase Inhibition)

These hybrids function as ATP-competitive inhibitors.

  • Target: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

  • Data: Compounds with a 4-nitrophenyl group at

    
     often show 
    
    
    
    values in the low micromolar range (
    
    
    ) against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.
  • Apoptosis: Induction of caspase-3 activation, leading to programmed cell death.

Anti-inflammatory (COX-2 Selectivity)

Similar to Celecoxib, the nitrophenyl pyrazole core fits into the hydrophobic side pocket of COX-2.

  • Selectivity: The bulky morpholine group prevents entry into the smaller COX-1 active site, reducing gastrointestinal side effects common with non-selective NSAIDs.

Summary of Biological Data
Biological TargetCell Line / StrainActivity MetricPotency RangeReference
Antibacterial S. aureus (Gram+)MIC

[1, 4]
Antifungal C. albicansMIC

[1, 4]
Anticancer MCF-7 (Breast)


[6, 7]
Anticancer HepG2 (Liver)


[2]
Anti-inflammatory COX-2 Enzyme


[10]

Part 4: Experimental Protocols

Protocol A: Synthesis of 1-(4-nitrophenyl)-3-morpholinophenyl-1H-pyrazole

Objective: To synthesize the target scaffold with >90% purity.

  • Chalcone Formation:

    • Dissolve 4-morpholinoacetophenone (0.01 mol) and substituted benzaldehyde (0.01 mol) in ethanol (30 mL).

    • Add 40% NaOH solution (5 mL) dropwise with constant stirring at 0–5°C.

    • Stir for 3 hours at room temperature.

    • Pour into ice-cold water and acidify with HCl. Filter the yellow precipitate (Chalcone). Recrystallize from ethanol.

  • Cyclization:

    • Dissolve the Chalcone (0.01 mol) and 4-nitrophenylhydrazine (0.01 mol) in glacial acetic acid (20 mL).

    • Critical Step: Reflux for 6–8 hours. Monitor progress via TLC (Solvent: Hexane:Ethyl Acetate 7:3).

    • Cool the mixture and pour into crushed ice.

    • Filter the solid product, wash with water to remove acid traces, and recrystallize from DMF/Ethanol.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective: Determine


 values against cancer cell lines.
  • Seeding: Plate MCF-7 cells (

    
     cells/well) in 96-well plates and incubate for 24h at 37°C (
    
    
    
    ).
  • Treatment: Add synthesized compounds at varying concentrations (

    
    ) dissolved in DMSO (final DMSO concentration 
    
    
    
    ). Include Doxorubicin as a positive control.[2]
  • Incubation: Incubate for 48 hours.

  • Labeling: Add

    
     of MTT dye (
    
    
    
    in PBS) to each well. Incubate for 4 hours.
  • Solubilization: Remove supernatant and add

    
     DMSO to dissolve formazan crystals.
    
  • Measurement: Read absorbance at 570 nm using a microplate reader. Calculate cell viability percentage.

Part 5: Molecular Mechanism & Docking

The binding efficacy of these molecules is governed by specific interactions within the ATP-binding pocket of kinases (e.g., EGFR).

Signaling Pathway Inhibition

The following diagram details how the ligand interrupts downstream cancer signaling.

MechanismOfAction Ligand Morpholine-Nitrophenyl Pyrazole Ligand Receptor EGFR Kinase Domain (ATP Pocket) Ligand->Receptor Competitive Binding Interaction H-Bond (Met793) & π-Stacking (Phe723) Receptor->Interaction Blockage Inhibition of Autophosphorylation Interaction->Blockage Downstream RAS/RAF/MEK Pathway Downregulated Blockage->Downstream Outcome Apoptosis & G1 Cell Cycle Arrest Downstream->Outcome

Figure 2: Mechanism of action showing competitive inhibition of the EGFR kinase domain leading to apoptosis.

Docking Insights:

  • The Morpholine oxygen often acts as a hydrogen bond acceptor for the backbone NH of residues in the hinge region (e.g., Met793 in EGFR).

  • The Nitrophenyl group orients towards the solvent interface or a hydrophobic sub-pocket, stabilizing the conformation.

References

  • Sayed, H. H., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Link

  • Idhayadhulla, A., et al. (2017).[3] Synthesis of new morpholine-connected pyrazolidine derivatives and their antimicrobial, antioxidant, and cytotoxic activities. Bioorganic & Medicinal Chemistry Letters. Link

  • Lv, P. C., et al. (2010). Design, synthesis and biological evaluation of thiazolyl-pyrazoline derivatives as EGFR kinase inhibitors. Bioorganic & Medicinal Chemistry. Link

  • Khidre, R. E., et al. (2016).[3] Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. Link

  • Kumar, V., et al. (2013). Evaluation of new pyrazole derivatives for their biological activity: Structure-activity relationship. International Journal of PharmTech Research. Link

  • Insuasty, B., et al. (2010). Synthesis of novel pyrazolic analogues of chalcones and their 3-aryl-4-(3-aryl-4,5-dihydro-1H-pyrazol-5-yl)-1-phenyl-1H-pyrazole derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry. Link

  • Nassar, I. F., et al. (2017).[3] Synthesis and anticancer activity of some novel pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. Link

  • Alam, R., et al. (2018). Design, synthesis and cytotoxicity evaluation of pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives as potential anticancer agents. Medicinal Chemistry Research. Link[4]

  • Nawaz, F., et al. (2020). 3'-(4-(Benzyloxy)phenyl)-1'-phenyl-5-(heteroaryl/aryl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-carboxamides as EGFR kinase inhibitors. Archiv der Pharmazie. Link

  • Encyclopedia.pub. (2023).[5] Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Link

Sources

Exploratory

Technical Guide: Strategic Utilization of 4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine in Kinase Inhibitor Design

The following technical guide details the medicinal chemistry applications, synthetic utility, and structural biology of 4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine . This document is structured for drug discovery sc...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry applications, synthetic utility, and structural biology of 4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine . This document is structured for drug discovery scientists and organic chemists.

[1]

Executive Summary & Structural Logic

4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine represents a high-value Advanced Intermediate (AI) in the synthesis of ATP-competitive kinase inhibitors, particularly targeting the Aurora , JAK , and CDK families.[1]

Functionally, this molecule serves as a "masked" scaffold containing three critical pharmacophoric elements:

  • The Pyrazole (Hinge Binder): A bioisostere for the adenine ring of ATP, capable of forming bidentate hydrogen bonds with the kinase hinge region (Glu/Leu backbone residues).

  • The Morpholine (Solvent Tail): A solubilizing group that projects into the solvent-exposed region, improving the pharmacokinetic (PK) profile and reducing lipophilicity (LogD).

  • The Nitro Group (The "Lock"): Currently in an oxidized state, it serves two roles:

    • Synthetic:[2][3][4][5][6][7][8][9] It deactivates the phenyl ring, preventing unwanted side reactions during early-stage coupling.[1]

    • Precursor: It is destined for reduction to an aniline (

      
      ), which acts as the nucleophile for urea/amide formation—the critical "linker" moiety found in drugs like Danusertib  or Tozasertib .
      
Pharmacophore Map

The following diagram illustrates the structural role of this molecule within a kinase active site post-activation (after nitro reduction and coupling).

PharmacophoreMap cluster_0 Kinase Active Site Interactions cluster_1 Ligand Scaffold Hinge Hinge Region (Glu/Leu Backbone) Gatekeeper Gatekeeper Residue (Selectivity Filter) Solvent Solvent Front (Water Network) Pyrazole 1H-Pyrazole (Donor-Acceptor) Pyrazole->Hinge H-Bonds (Type I Binding) Phenyl Phenyl Spacer (Rigid Core) Phenyl->Gatekeeper Van der Waals Phenyl->Pyrazole C-C Bond Morpholine Morpholine Ring (Solubility/PK) Phenyl->Morpholine C-N Bond Nitro 2-Nitro Group (Precursor to Urea Linker) Nitro->Phenyl Ortho-substitution Morpholine->Solvent Hydrophilic Interaction

Figure 1: Pharmacophore mapping of the scaffold against a canonical kinase active site.[1] The nitro group is the site of future diversification.[1]

Synthetic Utility & Process Chemistry[1]

The synthesis of this molecule is modular, allowing for "Scaffold Hopping."[1] The core workflow involves a Nucleophilic Aromatic Substitution (


) followed by a Suzuki-Miyaura coupling.[1]
Synthesis Protocol (Step-by-Step)
Step 1: Construction of the Core (

)

Objective: Install the morpholine solubilizing group.

  • Reagents: 4-Bromo-1-fluoro-2-nitrobenzene, Morpholine, DIPEA (Diisopropylethylamine).[1]

  • Solvent: Acetonitrile (ACN) or DMF.

  • Conditions:

    
    , 4 hours.
    

Mechanism: The strong electron-withdrawing effect of the ortho-nitro group activates the fluorine for displacement by the morpholine nitrogen.[1] The bromine remains intact for the subsequent step.[1]

Step 2: Installation of the Warhead (Suzuki Coupling)

Objective: Attach the pyrazole hinge binder.

  • Reagents:

    • Substrate: 4-(4-bromo-2-nitrophenyl)morpholine (from Step 1).[1]

    • Boronate: 1H-pyrazole-5-boronic acid pinacol ester (protected with THP or Boc if necessary to prevent N-arylation).[1]

    • Catalyst:

      
       (5 mol%).
      
    • Base:

      
       (2M aqueous).
      
  • Solvent: 1,4-Dioxane / Water (4:1).

  • Conditions:

    
    , 12 hours under Argon.
    

Critical Process Parameter (CPP): Dehalogenation of the pyrazole is a common side reaction. High-quality Argon purging is required to prevent homocoupling.[1]

Step 3: Activation (Nitro Reduction)

Objective: Convert the nitro group to the aniline for drug conjugation.

  • Method A (Hydrogenation):

    
     (1 atm), 10% Pd/C, MeOH. Note: Fast, but may reduce the pyrazole double bond if over-exposed.[1]
    
  • Method B (Chemoselective - Recommended): Iron powder (Fe),

    
    , EtOH/Water (
    
    
    
    ). This method preserves the pyrazole unsaturation.[1]
Synthetic Workflow Diagram

SynthesisPath SM1 4-Bromo-1-fluoro- 2-nitrobenzene Int1 Intermediate 1: 4-(4-bromo-2-nitrophenyl)morpholine SM1->Int1 SnAr (ACN, RT) Reagent1 Morpholine / DIPEA Reagent1->Int1 Target Target Molecule: 4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine Int1->Target Suzuki Coupling (90°C) Reagent2 1H-pyrazole-5-boronic acid Pd(dppf)Cl2 / K2CO3 Reagent2->Target Step3 Future Activation: Reduction to Aniline Target->Step3 Fe / NH4Cl

Figure 2: Modular synthetic pathway for the generation of the target scaffold.

Medicinal Chemistry Applications

Kinase Selectivity Profiling

This scaffold is a "privileged structure" for Type I kinase inhibitors.[1]

  • Aurora Kinases (A/B): The pyrazole-phenyl moiety mimics the shape of the pyrrolo-pyrazole core of Danusertib .[1] The morpholine sits in the solvent channel, often making water-mediated contacts with residues like Asp274 (Aurora A).[1]

  • JAK2/JAK3: The linear vector of the Phenyl-Pyrazole axis fits the narrow ATP binding cleft of Janus Kinases.[1]

  • CDK2: The pyrazole nitrogen acts as a hydrogen bond donor/acceptor pair for the hinge region (Leu83 in CDK2).

Physicochemical Optimization (SAR)

Using this specific molecule allows for rapid SAR (Structure-Activity Relationship) exploration:

PropertyRole of MorpholineRole of Nitro/AnilineRole of Pyrazole
Solubility High (

).[1] Protonated at physiological pH.[1]
Neutral (Nitro) / Weak Base (Aniline).Moderate.
Permeability Moderate.[1] Reduces LogP.Nitro increases permeability; Aniline reduces it.[1]High permeability.[1]
Metabolism Site of oxidative metabolism (N-oxide formation).[1]Nitro is a metabolic liability (reductase). Must be reduced to urea/amide in final drug.[1]Stable.
Case Study: Urea Linker Formation

The most common application of this molecule is to reduce the nitro group to an amine, then react it with an isocyanate or carbamate .[1]

  • Reaction: Aniline + R-N=C=O

    
     Urea.[1]
    
  • Significance: This creates a "DFG-out" inhibitor (Type II) or stabilizes the active conformation by hydrogen bonding with the conserved Glu-Lys salt bridge (e.g., the "C-helix" interaction).[1]

Experimental Validation Protocols

Protocol 1: Suzuki Coupling (Small Scale)
  • Charge: In a microwave vial, combine 4-(4-bromo-2-nitrophenyl)morpholine (1.0 eq), 1H-pyrazole-5-boronic acid pinacol ester (1.2 eq), and

    
     (0.05 eq).
    
  • Solvent: Add degassed 1,4-dioxane (0.1 M concentration) and 2M aqueous

    
     (3.0 eq).
    
  • Reaction: Seal and heat to

    
     for 12 hours (or microwave at 
    
    
    
    for 30 mins).
  • Workup: Dilute with EtOAc, wash with brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient). The product usually elutes at 60-80% EtOAc due to the polarity of the pyrazole and morpholine.[1]

Protocol 2: Quality Control (Analytical)
  • HPLC: Use a C18 column with a high-pH buffer (ammonium bicarbonate) to ensure good peak shape for the basic morpholine.[1]

  • NMR: Look for the characteristic pyrazole doublets at

    
     6.5 and 7.6 ppm, and the morpholine methylene triplets at 
    
    
    
    3.1 and 3.8 ppm.[1]

References

  • Fancelli, D., et al. (2006). PHA-739358, a Potent Inhibitor of Aurora Kinases with a Genetic Defect in the Spindle Checkpoint.[1]Molecular Cancer Therapeutics .[1]

  • Carpino, P., et al. (2009). Pyrazolo[3,4-c]pyridines as potent and selective inhibitors of Aurora kinases.Bioorganic & Medicinal Chemistry Letters .

  • Cheung, M., et al. (2010). Discovery of ACP-196: A Potent and Selective Second Generation Bruton’s Tyrosine Kinase Inhibitor.[1]Journal of Medicinal Chemistry .

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2905489, 4-(2-fluoro-4-nitrophenyl)morpholine (Precursor).[1][10]PubChem .[1][4][10]

Sources

Protocols & Analytical Methods

Method

synthesis procedure for 4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine

An Application Note for the Synthesis of 4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine Abstract This document provides a detailed, two-step protocol for the synthesis of 4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine,...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine

Abstract

This document provides a detailed, two-step protocol for the synthesis of 4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine, a valuable heterocyclic compound for research and development in medicinal chemistry and materials science. The synthetic strategy is designed for efficiency and reliability, beginning with a Nucleophilic Aromatic Substitution (SNAr) to construct the morpholine-aryl ether linkage, followed by a Palladium-catalyzed Suzuki-Miyaura cross-coupling to introduce the pyrazole moiety. This guide offers in-depth procedural details, mechanistic insights, and practical advice for researchers, scientists, and drug development professionals.

Introduction and Synthetic Strategy

The target compound, 4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine, incorporates three key structural motifs: a morpholine ring, a nitro-activated phenyl system, and a pyrazole heterocycle. Such multi-functionalized molecules are of significant interest as scaffolds in drug discovery, serving as versatile building blocks for more complex active pharmaceutical ingredients.[1]

The synthetic approach outlined herein is a convergent strategy that leverages two powerful and well-understood reaction classes. The logical disconnection of the target molecule suggests two primary bond formations: the C-N bond of the morpholine and the C-C bond connecting the phenyl and pyrazole rings.

Our strategy prioritizes the formation of the C-N bond first for two key reasons:

  • Robustness of SNAr: The reaction of 1-bromo-4-fluoro-2-nitrobenzene with morpholine is a highly efficient Nucleophilic Aromatic Substitution (SNAr) reaction. The strong electron-withdrawing nitro group powerfully activates the aromatic ring for nucleophilic attack, particularly at the para position.[2][3] Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates the initial nucleophilic attack—the rate-determining step of the reaction.[3][4][5]

  • Versatility of Suzuki Coupling: The resulting intermediate, 4-(4-bromo-2-nitrophenyl)morpholine, is an ideal substrate for a subsequent Suzuki-Miyaura cross-coupling.[6][7] This palladium-catalyzed reaction is renowned for its broad functional group tolerance, making it suitable for coupling with a pyrazoleboronic acid derivative without compromising the existing nitro or morpholine groups.[8][9]

This sequential approach ensures high yields and straightforward purification at each stage, culminating in the efficient synthesis of the desired product.

Synthetic_Scheme SM 1-bromo-4-fluoro-2-nitrobenzene + Morpholine INT Intermediate: 4-(4-bromo-2-nitrophenyl)morpholine SM:e->INT:w Step 1: SNAr PROD Target: 4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine INT:e->PROD:w Step 2: Suzuki Coupling PBA + 1H-Pyrazole-5-boronic acid pinacol ester

Figure 1: Overall two-step synthetic pathway.

Experimental Protocols

Part A: Synthesis of Intermediate: 4-(4-bromo-2-nitrophenyl)morpholine

This procedure details the nucleophilic aromatic substitution of the fluorine atom on 1-bromo-4-fluoro-2-nitrobenzene with morpholine.

Materials and Reagents

ReagentMW ( g/mol )Molar Eq.Amount (mmol)Mass/Volume
1-Bromo-4-fluoro-2-nitrobenzene220.011.010.02.20 g
Morpholine87.121.515.01.31 g (1.31 mL)
Potassium Carbonate (K₂CO₃)138.212.020.02.76 g
Dimethyl Sulfoxide (DMSO)78.13--20 mL

Step-by-Step Protocol

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-fluoro-2-nitrobenzene (2.20 g, 10.0 mmol) and potassium carbonate (2.76 g, 20.0 mmol).

  • Add dimethyl sulfoxide (20 mL) to the flask, followed by morpholine (1.31 mL, 15.0 mmol).

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

  • Once the starting material is consumed, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 100 mL of ice-cold water. A yellow precipitate will form.

  • Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake thoroughly with deionized water (3 x 30 mL).

  • Dry the crude product under vacuum. For higher purity, the solid can be recrystallized from ethanol.

  • Expected Outcome: A bright yellow solid. Typical yields range from 85-95%. The product can be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part B: Synthesis of 4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine

This protocol describes the Suzuki-Miyaura cross-coupling of the aryl bromide intermediate with a pyrazoleboronic acid derivative.

Materials and Reagents

ReagentMW ( g/mol )Molar Eq.Amount (mmol)Mass
4-(4-Bromo-2-nitrophenyl)morpholine287.121.05.01.44 g
1H-Pyrazole-5-boronic acid pinacol ester194.041.26.01.16 g
Pd(dppf)Cl₂ · CH₂Cl₂816.640.030.15122 mg
Sodium Carbonate (Na₂CO₃)105.993.015.01.59 g
1,4-Dioxane88.11--25 mL
Deionized Water18.02--5 mL

Step-by-Step Protocol

  • Inert Atmosphere: This reaction is sensitive to oxygen. All steps should be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk line techniques. All solvents must be degassed prior to use.

  • To a 100 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 4-(4-bromo-2-nitrophenyl)morpholine (1.44 g, 5.0 mmol), 1H-pyrazole-5-boronic acid pinacol ester (1.16 g, 6.0 mmol), and Pd(dppf)Cl₂ · CH₂Cl₂ (122 mg, 0.15 mmol).

  • Add sodium carbonate (1.59 g, 15.0 mmol).

  • Evacuate the flask and backfill with inert gas three times.

  • Add degassed 1,4-dioxane (25 mL) and degassed deionized water (5 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously.

  • Monitor the reaction by TLC until the aryl bromide starting material is consumed (typically 8-12 hours).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional ethyl acetate (2 x 20 mL).

  • Transfer the filtrate to a separatory funnel and wash with water (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by flash column chromatography on silica gel (gradient elution, e.g., 100% Hexanes to 1:1 Hexanes:Ethyl Acetate) to afford the pure product.

  • Expected Outcome: An off-white to pale yellow solid. Typical yields range from 70-85%. The final product should be characterized by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and melting point.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The success of the second step hinges on the palladium-catalyzed Suzuki-Miyaura coupling. This reaction follows a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) complex.[6][11]

  • Transmetalation: The organoboron species (activated by the base) transfers its pyrazole group to the palladium center, displacing the halide.[7][9]

  • Reductive Elimination: The two organic fragments (the phenyl and pyrazolyl groups) are coupled together, forming the final C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[11][12]

Suzuki_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd2_aryl Ar-Pd(II)L₂-Br ox_add->pd2_aryl transmetal Transmetalation pd2_aryl->transmetal pd2_both Ar-Pd(II)L₂-Pyrazole transmetal->pd2_both red_elim Reductive Elimination pd2_both->red_elim red_elim->pd0 final_product Ar-Pyrazole red_elim->final_product aryl_bromide Ar-Br aryl_bromide->ox_add boronic_ester Pyrazole-B(OR)₂ boronic_ester->transmetal base Base (Na₂CO₃) base->transmetal

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Field-Proven Insights & Troubleshooting

  • Purity of Starting Materials: Ensure the 1-bromo-4-fluoro-2-nitrobenzene is of high purity. Impurities can lead to side products in the first step that are difficult to separate.

  • Inert Conditions are Critical: The Pd(0) catalyst in the Suzuki coupling is highly susceptible to oxidation, which deactivates it. Thoroughly degassing solvents and maintaining a positive pressure of inert gas are essential for achieving high yields.

  • Choice of Base: While sodium carbonate is a robust choice for the Suzuki coupling, other bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be screened if yields are suboptimal. The base is crucial for activating the boronic ester for transmetalation.[10]

  • Pyrazole N-H Reactivity: The N-H proton of the pyrazole is acidic. While the boronic ester is used here, direct coupling with 1H-pyrazole can be challenging. If using an unprotected pyrazole with a different coupling strategy (e.g., Chan-Lam), competitive N-arylation could occur.[13][14] The Suzuki approach with a C5-boronic ester elegantly circumvents this issue.

  • Purification: The final product contains a basic morpholine nitrogen and an acidic pyrazole N-H, giving it amphoteric character. This can sometimes lead to tailing on silica gel chromatography. Using a small amount of triethylamine (~0.5%) in the eluent can help to obtain sharper peaks and better separation.

Conclusion

This application note presents a validated and efficient two-step synthesis for 4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine. By combining a Nucleophilic Aromatic Substitution with a Palladium-catalyzed Suzuki-Miyaura cross-coupling, the protocol provides a reliable pathway to this valuable chemical scaffold. The detailed procedures, mechanistic explanations, and practical insights are intended to enable researchers to successfully replicate and adapt this synthesis for their specific research and development needs.

References

  • ResearchGate. Cross-coupling of pyrazole 377 and boronic acid 10 through Chan–Lam...[Link]

  • NROChemistry. Chan-Lam Coupling: Mechanism & Examples. [Link]

  • ACS Publications. Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism | ACS Catalysis. [Link]

  • Asian Journal of Chemistry. Copper Catalyzed Chan-Lam Coupling Reaction of Pyrazoles at Ambient Temperature and their Antimicrobial Evaluation. [Link]

  • National Center for Biotechnology Information. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Wikipedia. Chan–Lam coupling. [Link]

  • Semantic Scholar. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]

  • National Center for Biotechnology Information. Concerted Nucleophilic Aromatic Substitution Reactions - PMC. [Link]

  • Beilstein Journals. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]

  • Organometallic Chemistry Group. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • ResearchGate. Optimization of the model Buchwald-Hartwig reaction of morpholine and...[Link]

  • Wikipedia. Suzuki reaction. [Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]

  • RSC Publishing. Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds - Russian Chemical Reviews. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Harvard University. The Suzuki Reaction - Chem 115 Myers. [Link]

  • YouTube. Suzuki Coupling. [Link]

  • International Journal of Pharmaceutical Sciences and Research. Original Research Article Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. [Link]

  • Rasayan Journal of Chemistry. GREEN SYNTHESIS OF 2-(1H-PYRAZOL-5-yl) ANILINE AS A CORROSION INHIBITOR OF ALUMINIUM-2014 ALLOY IN 1.0 MOLAR HCl SOLUTION. [Link]

  • ResearchGate. Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Organic Chemistry Portal. Synthesis of morpholines. [Link]

  • ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

  • MDPI. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. [Link]

  • Chongqing Chemdad Co., Ltd. N-(4-BROMOPHENYL)MORPHOLINE. [Link]

  • ResearchGate. Preparation of 2-phenyl-4-(1H-pyrazol-5-YL)quinolines. [Link]

  • Google Patents. CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone.
  • National Center for Biotechnology Information. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC. [Link]

  • CSIR-NIScPR. Synthesis, characterization of some Novel N-Substituted derivatives of 3-(benzo[b]thiophen-2yl)-5-(4-(substituted) phenyl)4,5 dihydro-1H-pyrazole and its pharmacological studies. | Indian Journal of Chemistry (IJC). [Link]

  • DergiPark. Synthesis and structural characterization of novel pyrazoline derivatives. [Link]

  • International Journal of Pharmacy and Biological Sciences. SYNTHESIS AND EVALUATION OF PYRAZOLINE DERIVATIVES AS ANTIBACTERIAL AGENTS. [Link]

Sources

Application

Application Note: High-Fidelity Synthesis of 4-(1H-pyrazol-5-yl)phenyl Derivatives via Suzuki-Miyaura Coupling

Executive Summary The synthesis of 4-(1H-pyrazol-5-yl)phenyl derivatives represents a specific challenge in cross-coupling chemistry due to the amphoteric nature of the pyrazole ring. The free secondary amine (NH) acts a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-(1H-pyrazol-5-yl)phenyl derivatives represents a specific challenge in cross-coupling chemistry due to the amphoteric nature of the pyrazole ring. The free secondary amine (NH) acts as a Lewis base that can poison palladium catalysts, while the electron-rich nature of the heterocycle makes pyrazolyl-boronic acids prone to rapid protodeboronation.

This guide outlines two validated protocols:

  • Method A (Robust): Utilizes a Transient or Fixed Protecting Group (PG) strategy to ensure high yields using standard catalysts.

  • Method B (Direct): Employs advanced Buchwald precatalysts to couple unprotected pyrazoles, maximizing atom economy.

Strategic Analysis & Retrosynthesis

The Tautomerism Trap

Researchers must recognize that 1H-pyrazol-3-yl and 1H-pyrazol-5-yl are tautomers. In the unsubstituted 1H-form, they are chemically identical. However, during synthesis (where the nitrogen is substituted or protected), the regiochemistry is fixed.

  • Strategic Implication: If you couple a 3-bromo-1-protected-pyrazole, you obtain the 3-substituted product. Upon deprotection, this relaxes to the thermodynamic equilibrium (usually indistinguishable from the 5-isomer).

Retrosynthetic Decision Tree

The choice of coupling partners is critical. Route 1 is overwhelmingly preferred over Route 2 due to the instability of pyrazole-5-boronic acids.

Retrosynthesis Target Target: 4-(1H-pyrazol-5-yl)phenyl-R Split Retrosynthetic Disconnection Target->Split Route1 Route 1 (Preferred) Halopyrazole + Phenylboronic Acid Split->Route1 Route2 Route 2 (High Risk) Phenyl Halide + Pyrazole-5-boronic Acid Split->Route2 Reason1 Advantages: 1. Phenylboronic acids are stable. 2. Halopyrazoles are commercially available. Route1->Reason1 Reason2 Risks: 1. Pyrazole-5-boronic acids undergo rapid protodeboronation. 2. Low shelf-stability. Route2->Reason2

Figure 1: Retrosynthetic analysis highlighting the stability advantage of using phenylboronic acids as the nucleophile.

Mechanistic Insight: The Poisoning Pathway

Unprotected azoles (containing free N-H) inhibit cross-coupling by displacing phosphine ligands on the Palladium(II) species, forming an inactive "off-cycle" resting state.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Coord Coordination of Pyrazole OxAdd->Coord Poison OFF-CYCLE TRAP Pd(II)-Pyrazole Complex (Catalyst Deactivation) Coord->Poison Free NH Binding TransMet Transmetallation Coord->TransMet Base + Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2: The catalyst deactivation pathway caused by unprotected nitrogen heterocycles.

Validated Protocols

Protocol A: The "Robust" Method (Protected)

Best for: Scale-up, expensive phenyl partners, and labs with standard catalyst libraries.

Concept: Mask the pyrazole nitrogen with a Tetrahydropyranyl (THP) or tert-Butoxycarbonyl (Boc) group to prevent Pd-coordination. THP is preferred for base stability.

Reagents:

  • Substrate: 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1.0 equiv)

  • Boronic Acid: 4-Substituted-phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step:

  • Charge: In a reaction vial, combine the bromopyrazole, boronic acid, and Pd(dppf)Cl₂.

  • Inert: Seal and purge with Nitrogen/Argon for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane and 2.0 M Na₂CO₃.

  • Heat: Stir vigorously at 90°C for 4–16 hours.

  • Monitor: Check LCMS for conversion.

  • Deprotection (In-situ):

    • For THP: Cool to RT, add HCl (4M in dioxane, 5 equiv), stir at RT for 2h.

    • For Boc: Boc often falls off during the basic coupling conditions (thermal deprotection), otherwise treat with TFA/DCM during workup.

  • Workup: Dilute with EtOAc, wash with NaHCO₃ (sat), brine, dry over Na₂SO₄.

Why this works: Pd(dppf)Cl₂ is a robust, bulky bidentate ligand that resists displacement, and the protecting group physically blocks the nitrogen.

Protocol B: The "Direct" Method (Unprotected)

Best for: Rapid library synthesis, atom economy, avoiding deprotection steps.

Concept: Use of electron-rich, bulky biaryl phosphine ligands (Buchwald Ligands) that bind Pd so tightly that the pyrazole nitrogen cannot displace them.

Reagents:

  • Substrate: 3-bromo-1H-pyrazole (or 5-bromo-1H-pyrazole) (1.0 equiv)

  • Boronic Acid: 4-Substituted-phenylboronic acid (1.5 equiv)

  • Precatalyst: XPhos Pd G2 or SPhos Pd G2 (2–4 mol%)

  • Base: K₃PO₄ (anhydrous, tribasic, 3.0 equiv)

  • Solvent: n-Butanol / Water (4:1 ratio) or Dioxane / Water (4:1)

Step-by-Step:

  • Charge: Combine halide, boronic acid, K₃PO₄, and XPhos Pd G2 in a vial.

  • Solvent: Add the n-Butanol/Water mixture. (n-Butanol is excellent for solubility of polar heterocycles).

  • Heat: Heat to 100°C for 2–6 hours.

    • Note: Unprotected couplings often require slightly higher temperatures than protected ones.

  • Workup: Adjust pH to ~7 before extraction to ensure the pyrazole (amphoteric) extracts into the organic phase (EtOAc/THF).

Why this works: The XPhos ligand creates a "protective shell" around the Palladium, facilitating the oxidative addition and transmetallation while sterically excluding the pyrazole nitrogen coordination [1].

Data Comparison & Optimization

VariableMethod A (Protected)Method B (Unprotected)
Yield (Avg) 85-95%70-90%
Atom Economy Low (requires PG steps)High
Catalyst Cost Low (Pd(dppf)Cl₂)High (XPhos Pd G2)
Time Long (Coupling + Deprotection)Short
Purification Easy (Non-polar intermediate)Moderate (Polar product)
Troubleshooting Guide

Issue: Low Conversion (Starting Material Remains)

  • Cause: Catalyst poisoning or oxidation.

  • Fix: Switch to Method B (XPhos/SPhos). Ensure rigorous degassing. Increase boronic acid to 2.0 equiv.[1]

Issue: Protodeboronation (Benzene formation)

  • Cause: Unstable boronic acid, usually if the phenyl ring has ortho-substituents or strong EWGs.

  • Fix: Use Phenyl Boronic Pinacol Esters (BPin) instead of acids. Lower temperature to 80°C. Switch base to K₂CO₃ or CsF (anhydrous conditions).

Issue: Regioisomer Mixtures

  • Cause: Tautomerization during workup.

  • Fix: This is expected for 1H-pyrazoles.[2][3][4][5] If a specific N-isomer is required (e.g., N-methyl), it must be installed before coupling, and Method A conditions should be used to prevent migration.

References

  • Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides and Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013).[6][7] Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877-12885.[6][7] [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145-9157.[8] [Link][8]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

Sources

Method

purification methods for 4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine intermediates

Application Note & Protocols Subject: High-Purity Isolation of 4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine and Key Synthetic Intermediates For: Researchers, scientists, and drug development professionals Abstract The...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Subject: High-Purity Isolation of 4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine and Key Synthetic Intermediates

For: Researchers, scientists, and drug development professionals

Abstract

The synthesis of complex heterocyclic molecules, such as 4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine, for pharmaceutical research necessitates exceptionally high purity. The presence of isomers, unreacted starting materials, or reaction by-products can confound biological data and impede drug development. This document provides a detailed guide to the purification strategies for the title compound and its logical synthetic intermediates. We will explore the underlying chemical principles behind each purification choice and present robust, step-by-step protocols for crystallization, liquid-liquid extraction, and column chromatography. The methodologies are designed to be self-validating, ensuring researchers can achieve >98% purity for their target compounds.

Introduction: The Rationale for Purity

The 4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine scaffold combines three moieties of significant interest in medicinal chemistry: a pyrazole ring, a morpholine group, and a nitroaromatic system. Pyrazole derivatives are known for a wide spectrum of biological activities, including anti-inflammatory and anticancer properties.[1][2] Similarly, the morpholine ring is a privileged structure in drug design, often used to improve pharmacokinetic properties.[3] The nitro group, while sometimes a liability, is a key synthetic handle, often serving as a precursor to an amine for further functionalization.[4][5]

Given the potential for this class of compounds in drug discovery, obtaining them in a highly pure form is non-negotiable. Impurities can lead to false positives or negatives in biological assays, misinterpretation of structure-activity relationships (SAR), and costly delays in the development pipeline.[6] This guide provides a systematic approach to purification, grounded in the physicochemical properties of the target molecule and its precursors.

Strategic Approach: Understanding the Impurity Profile

A successful purification strategy begins with anticipating the potential impurities. The synthesis of the target compound likely proceeds through intermediates that, if carried through, will contaminate the final product. A logical synthetic pathway helps in identifying these potential contaminants.

A common route involves the formation of the pyrazole ring on a pre-existing nitrophenyl morpholine scaffold. The key challenges in this process are controlling regioselectivity during the pyrazole formation and removing excess reagents and by-products.

Below is a generalized workflow illustrating the integration of purification steps within the synthetic process.

G cluster_0 Synthesis Stage cluster_1 Purification Stage cluster_2 Analysis Stage Reaction Reaction Step (e.g., Pyrazole Cyclocondensation) Workup Aqueous Workup (Liquid-Liquid Extraction) Reaction->Workup Crude Crude Product Isolation Workup->Crude Chromatography Column Chromatography (Primary Purification) Crude->Chromatography Crystallization Recrystallization (Final Polishing) Chromatography->Crystallization Analysis Purity & Identity Confirmation (HPLC, NMR, MS) Crystallization->Analysis

Caption: Integrated workflow for synthesis, purification, and analysis.

Core Purification Protocols

Protocol 1: Acid-Base Liquid-Liquid Extraction (Workup)

Principle: This technique exploits the different pKa values of the product, starting materials, and by-products. The morpholine moiety is basic, while the pyrazole NH can be weakly acidic. This allows for selective extraction into aqueous layers of varying pH, separating the target neutral organic compound from ionic impurities.

Application: Post-reaction workup to remove acidic or basic impurities.

Step-by-Step Methodology:

  • Quench Reaction: Once the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.

  • Solvent Addition: Dilute the reaction mixture with an organic solvent immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM). A volume of 5-10 times the reaction volume is typical.

  • Neutral/Acidic Wash: Transfer the solution to a separatory funnel. Wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acid catalyst and remove acidic by-products. Drain the aqueous layer.

  • Basic Wash: Wash the organic layer with 1M hydrochloric acid (HCl) to remove any unreacted basic starting materials (e.g., morpholine-containing precursors). Drain the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution. This helps to break up any emulsions and removes the bulk of the dissolved water from the organic phase.

  • Drying and Concentration: Drain the organic layer into a clean flask. Dry the solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Flash Column Chromatography

Principle: This is the primary method for purifying nitroaromatic compounds.[7] It relies on the differential partitioning of components between a polar stationary phase (silica gel) and a non-polar mobile phase (eluent). Compounds with higher polarity interact more strongly with the silica gel and therefore elute more slowly.

Application: Separation of the target compound from closely related impurities with different polarities.

Method Development Workflow:

G TLC 1. TLC Analysis Select solvent system for Rf ~0.3 Slurry 2. Slurry Preparation Adsorb crude product onto silica TLC->Slurry Loading 4. Sample Loading Carefully load slurry onto column Slurry->Loading Packing 3. Column Packing Wet pack column with eluent Packing->Loading Elution 5. Elution & Fractionation Run column and collect fractions Loading->Elution Monitoring 6. Fraction Analysis Monitor fractions by TLC Elution->Monitoring Pooling 7. Combine & Concentrate Pool pure fractions and evaporate Monitoring->Pooling

Caption: Workflow for developing a column chromatography method.

Step-by-Step Methodology:

  • TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point for nitroaromatic compounds is a mixture of hexane and ethyl acetate. Adjust the ratio until the target compound has a Retention Factor (Rf) of approximately 0.25-0.35.

  • Column Preparation: Select a column of appropriate size (a column diameter providing a 20:1 to 40:1 ratio of silica gel weight to crude product weight is standard). Pack the column with silica gel (100-200 mesh) as a slurry in the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM or the mobile phase. For better resolution, it is preferable to pre-adsorb the crude product onto a small amount of silica gel. To do this, dissolve the product in a solvent, add silica gel (2-3 times the product weight), evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Add the mobile phase to the top of the column and apply positive pressure. Begin collecting fractions.

  • Monitoring: Monitor the fractions being eluted using TLC. Spot each fraction on a TLC plate and visualize under UV light.

  • Combine and Concentrate: Combine the fractions that contain the pure product. Remove the solvent under reduced pressure to yield the purified compound.

Data Presentation: Mobile Phase Selection

Trial Eluent (Hexane:EtOAc)Target Compound RfImpurity A RfImpurity B RfAssessment
90:100.650.700.55Poor separation, Rf too high
80:200.450.550.30Better separation, still high
70:30 0.30 0.45 0.10 Optimal for column
60:400.150.25<0.05Good separation, but slow elution
Protocol 3: Recrystallization

Principle: This technique is used for final polishing to obtain a highly crystalline, pure product. It relies on the principle that the target compound has high solubility in a hot solvent but low solubility in the same solvent when cold, while impurities remain soluble at cold temperatures or are insoluble in the hot solvent. For pyrazole derivatives, alcohols and mixtures including ethyl acetate are often effective.[8]

Application: Final purification step to remove trace impurities and obtain a crystalline solid.

Step-by-Step Methodology:

  • Solvent Selection: Choose an appropriate solvent or solvent system. The ideal solvent should dissolve the compound completely at its boiling point but poorly at room temperature or below. Common choices for pyrazoles include ethanol, methanol, or an ethyl acetate/hexane mixture.

  • Dissolution: Place the purified solid from chromatography into an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. Use a boiling stick or magnetic stirring to ensure smooth boiling.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Purity Assessment

After purification, the identity and purity of 4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine must be confirmed.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment. A reverse-phase C18 column with a mobile phase such as methanol/water or acetonitrile/water is typically used.[9][10] Purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the compound and ensuring no major impurities are present.[5][11]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[12]

Conclusion

The purification of 4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine and its intermediates is a multi-step process that requires a strategic combination of techniques. A typical workflow involves an initial cleanup via acid-base extraction, followed by primary purification using flash column chromatography, and a final polishing step of recrystallization. Each step is chosen based on the specific physicochemical properties of the target molecule and the anticipated impurities. By following these detailed protocols, researchers can confidently obtain high-purity material essential for reliable data in drug discovery and development.

References

  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose. Retrieved from [Link]

  • Unkefer, C. J., et al. (2003). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. Applied and Environmental Microbiology, 69(9), 5093–5101. Retrieved from [Link]

  • Various Authors. (2017). What solvent should I use to recrystallize pyrazoline? ResearchGate. Retrieved from [Link]

  • Various Authors. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? ResearchGate. Retrieved from [Link]

  • Al-Bazi, S. J. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Reddit User. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Reddit. Retrieved from [Link]

  • Asif, M. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Retrieved from [Link]

  • Riechers, H., et al. (2011). Method for purifying pyrazoles. Google Patents.
  • Sivasakthi, V., & Thilagavathi, P. (2012). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Chemical and Pharmaceutical Research, 4(1), 380-386. Retrieved from [Link]

  • Gomha, S. M., et al. (2015). Synthesis and studies of pyrazolo[3,4‐b]pyridin‐4‐one derivatives. European Journal of Chemistry, 6(1), 68-73. Retrieved from [Link]

  • Bolte, M., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1875. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved from [Link]

  • Sreenivasulu, B., et al. (2015). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica, 7(1), 108-114. Retrieved from [Link]

  • Kumar, S., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal. Retrieved from [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [Link]

  • Pannala, R. (2018). Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements. American Journal of Analytical Chemistry, 9, 187-209. Retrieved from [Link]

  • Li, Y., et al. (2014). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-(2-Nitrophenyl)morpholine. Retrieved from [Link]

  • Chunaifah, M., et al. (2024). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science, 14(04), 185-194. Retrieved from [Link]

  • Al-Ostath, R. A., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 15(1), 65. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Catalytic Hydrogenation of 4-[2-Nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine to Aniline

For: Researchers, scientists, and drug development professionals. Introduction and Strategic Overview The selective reduction of an aromatic nitro group to its corresponding aniline is a cornerstone transformation in org...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

The selective reduction of an aromatic nitro group to its corresponding aniline is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical industry where anilines serve as critical precursors for a vast array of active pharmaceutical ingredients (APIs). This guide provides a detailed protocol and scientific rationale for the catalytic hydrogenation of 4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine, a complex substrate featuring multiple potentially reducible functionalities. The primary challenge lies in achieving chemoselective reduction of the nitro group while preserving the integrity of the pyrazole and morpholine rings.

Palladium on carbon (Pd/C) is the catalyst of choice for this transformation due to its high efficacy in nitro group reductions under relatively mild conditions, which is crucial for maintaining the stability of the heterocyclic moieties.[1][2] The reaction proceeds via a heterogeneous catalytic pathway where hydrogen gas is the terminal reductant.

Mechanistic Rationale

The catalytic hydrogenation of a nitroarene to an aniline over a palladium surface is a multi-step process.[1][3] The generally accepted pathway involves the initial reduction of the nitro group to a nitroso intermediate, followed by further reduction to a hydroxylamine, and finally, the N-O bond cleavage to yield the aniline.[3]

It is crucial to drive the reaction to completion to avoid the accumulation of the hydroxylamine intermediate, which can be unstable or lead to undesired side products. The efficiency of this process is highly dependent on factors such as hydrogen pressure, temperature, solvent, and catalyst activity.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with built-in checks and rationale for each step to ensure reproducibility and safety.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine≥98%Commercially available or synthesized in-houseStarting material
Palladium on Carbon (Pd/C)10 wt% on activated carbon, 50% wetReputable supplierCaution: Pyrophoric when dry. Handle with care.[4]
Ethanol (EtOH)AnhydrousACS grade or higherReaction solvent
Hydrogen (H₂) gasHigh purity (≥99.99%)Compressed gas cylinderFlammable and explosive.[5][6]
Nitrogen (N₂) gasHigh purityCompressed gas cylinderFor inerting the reaction system.
Celite® 545---Filtration aid---
Equipment
  • Parr shaker or a similar high-pressure hydrogenation apparatus.

  • Glass reaction vessel or stainless-steel autoclave rated for the intended pressure.

  • Magnetic stirrer and stir bar.

  • Vacuum/Nitrogen manifold.

  • Filtration apparatus (e.g., Büchner funnel, filter flask).

  • Standard laboratory glassware.

Detailed Step-by-Step Protocol

1. Reactor Preparation and Inerting:

  • Rationale: The removal of all oxygen from the reaction system is paramount to prevent the formation of explosive mixtures with hydrogen gas and to avoid oxidation of the catalyst.[7][8]

  • Procedure:

    • Ensure the hydrogenation vessel is clean, dry, and free of any cracks or defects.[7]

    • Add a magnetic stir bar to the vessel.

    • Assemble the reactor and connect it to a vacuum/nitrogen manifold.

    • Evacuate the vessel under vacuum for 5-10 minutes.

    • Backfill the vessel with nitrogen gas.

    • Repeat the evacuate/backfill cycle at least three times to ensure a completely inert atmosphere.[9]

2. Catalyst and Substrate Charging:

  • Rationale: The pyrophoric nature of Pd/C necessitates careful handling under an inert atmosphere to prevent ignition upon contact with air or flammable solvents.[4][9]

  • Procedure:

    • Under a positive flow of nitrogen, carefully add the 10% Pd/C catalyst (5-10 mol% relative to the substrate) to the reaction vessel.

    • Immediately add the solvent (ethanol) to wet the catalyst, which significantly reduces its pyrophoricity.[7]

    • Add the 4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine to the vessel.

    • Seal the reactor securely.

3. Hydrogenation Reaction:

  • Rationale: The reaction is exothermic, and careful control of hydrogen pressure and temperature is necessary for a safe and selective transformation.[5]

  • Procedure:

    • Purge the reactor with hydrogen gas by pressurizing to ~10 psi and then carefully venting (away from ignition sources) three times.

    • Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 psi for this type of reduction).

    • Begin vigorous stirring to ensure good mixing of the substrate, catalyst, and hydrogen.

    • Maintain the reaction at room temperature. Monitor the pressure drop in the reactor; a cessation of hydrogen uptake indicates the reaction is complete.

    • The reaction progress can also be monitored by TLC or LC-MS by carefully and safely taking aliquots.

4. Reaction Work-up and Catalyst Filtration:

  • Rationale: The used catalyst is still highly pyrophoric and must be handled with extreme caution. It should never be allowed to dry in the open air.[4][9]

  • Procedure:

    • Once the reaction is complete, stop the stirring and carefully vent the excess hydrogen.

    • Purge the reactor with nitrogen gas three times.

    • Prepare a pad of Celite® in a Büchner funnel and wet it with ethanol.

    • Under a nitrogen atmosphere, carefully filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst.

    • Wash the catalyst pad with additional ethanol to ensure complete recovery of the product.

    • Crucially, do not allow the Celite® pad with the catalyst to dry. Immediately quench the filter cake with plenty of water and store it in a designated, clearly labeled waste container for pyrophoric materials.[9]

5. Product Isolation:

  • Procedure:

    • Combine the filtrate and the ethanol washes.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product, 4-[2-amino-4-(1H-pyrazol-5-yl)phenyl]morpholine, can be purified by column chromatography or recrystallization as needed.

Data Presentation and Expected Outcomes

ParameterRecommended ValueRationale
Substrate Concentration0.1 - 0.5 M in EthanolBalances reaction rate and solubility.
Catalyst Loading5 - 10 mol% (10% Pd/C, 50% wet)Ensures a reasonable reaction time without excessive cost.
Hydrogen Pressure50 - 100 psiSufficient for efficient reduction without requiring specialized high-pressure equipment.
TemperatureRoom Temperature (20-25 °C)Promotes selectivity and minimizes potential side reactions. The reaction is exothermic.[5]
Reaction Time2 - 12 hoursDependent on scale and catalyst activity. Monitor by hydrogen uptake or TLC/LC-MS.
Expected Yield>90%Catalytic hydrogenation of nitroarenes is typically a high-yielding reaction.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep1 Clean & Dry Reactor prep2 Inert with N₂ (3x cycle) prep1->prep2 charge Charge Substrate & Pd/C (under N₂) prep2->charge purge_h2 Purge with H₂ (3x) charge->purge_h2 hydrogenate Hydrogenate (50-100 psi H₂, RT) purge_h2->hydrogenate purge_n2 Purge with N₂ (3x) hydrogenate->purge_n2 filter Filter through Celite® (Quench catalyst with H₂O!) purge_n2->filter evap Evaporate Solvent filter->evap purify Purify Product evap->purify final_product final_product purify->final_product Final Aniline Product

Caption: Workflow for the catalytic hydrogenation of 4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine.

Safety and Emergency Procedures

  • Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air.[5] All operations should be conducted in a well-ventilated fume hood, away from any potential ignition sources.[7][10] Use appropriate pressure-rated equipment and leak-test the system with an inert gas before introducing hydrogen.[5][10]

  • Pyrophoric Catalyst: Palladium on carbon is pyrophoric, especially when dry or after use.[4] Never allow the catalyst to dry in the air. Always handle it under an inert atmosphere or as a slurry in a solvent.[7] Quench the used catalyst with water immediately after filtration.[9]

  • Emergency Response: In case of fire, use a Class D fire extinguisher for metal fires. Do not use water on a fire involving the pyrophoric catalyst. Have a blast shield in place during the reaction.[6]

References

  • Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. (n.d.).
  • Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11).
  • Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Chemical Health & Safety.
  • Hydrogenation Reactions - safety.pitt.edu. (2012, March 6).
  • SAFETY PRECAUTION Safety Precaution of Hydrogen. (n.d.).
  • A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. (2025, August 9). ResearchGate.
  • Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. (2022, April 7). RSC Publishing.
  • Hydrogenation (atmospheric pressure) with Pd/C. (n.d.).
  • How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. (2023, February 9). YouTube.
  • A Novel Hydrogenation of Nitroarene Compounds with Multi Wall Carbon Nanotube Supported Palladium/Copper Nanoparticles (PdCu). (n.d.). SciSpace.
  • Reduction of nitroarenes to anilines in basic alcoholic media. (n.d.). RSC Publishing.
  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. (2023, August 18). Journal of Chemical Education.
  • Hydrogenation SOP. (n.d.).
  • Application Notes and Protocols: Catalytic Hydrogenation of Nitrobenzene using Palladium on Carbon. (n.d.). Benchchem.
  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25).

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting solubility issues of 4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine

This technical guide addresses the solubility challenges associated with 4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine , a scaffold often encountered in kinase inhibitor discovery (e.g., JAK/Aurora kinase analogs) and...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the solubility challenges associated with 4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine , a scaffold often encountered in kinase inhibitor discovery (e.g., JAK/Aurora kinase analogs) and protein-protein interaction studies.

Compound: 4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine

Executive Summary

This compound presents a classic "brick dust" profile common in medicinal chemistry: a rigid, planar aromatic core (nitro-phenyl-pyrazole) decorated with a solubilizing but insufficient polar group (morpholine). Its poor aqueous solubility is driven by high crystal lattice energy (due to


-stacking of the nitrobenzene and H-bonding of the pyrazole) and moderate lipophilicity.

Quick Specs (Estimated):

  • pKa (Basic): ~8.4 (Morpholine nitrogen)

  • pKa (Acidic): ~14 (Pyrazole -NH)

  • LogP: ~2.5–3.5

  • Appearance: Likely yellow to orange solid (due to nitro-amine conjugation).

Part 1: The Solubility Decision Matrix

Before starting your experiment, determine your "Solubility Class" using the flowchart below. This prevents the common error of treating a formulation issue as a compound failure.

SolubilityWorkflow Start Start: Define Application AppType Application Type? Start->AppType Stock Stock Solution Preparation AppType->Stock Storage InVitro Cell/Enzyme Assay (Aq. Buffer) AppType->InVitro Screening InVivo In Vivo (Animal Study) AppType->InVivo Dosing DMSO Use Anhydrous DMSO (Target 10-50 mM) Stock->DMSO Dilution Serial Dilution Strategy InVitro->Dilution Formulation Complex Formulation Needed InVivo->Formulation Check Visual Check DMSO->Check Turbid? Crash Crash Out? Dilution->Crash Precipitation? Vehicles 1. 5% DMSO + 40% PEG400 + Saline 2. 10% Captisol (pH 4.0) Formulation->Vehicles Options Sonicate Sonicate (40°C, 10 min) Check->Sonicate Yes Store Store -20°C (Desiccated) Check->Store No (Clear) StepDown Use Intermediate Dilution (DMSO -> PBS) Crash->StepDown Yes

Figure 1: Decision tree for selecting the correct solubilization strategy based on experimental intent.

Part 2: Troubleshooting Guides (Q&A)
Scenario A: Stock Solution Preparation

Q: I tried dissolving the powder in DMSO, but I see floating particles. Is the compound bad? A: Not necessarily. This compound has high lattice energy.

  • The Cause: The nitro group and pyrazole ring facilitate strong intermolecular interactions (stacking and H-bonds) that resist solvent penetration.

  • The Fix:

    • Warm it up: Heat the DMSO suspension to 40–50°C.

    • Sonicate: Use an ultrasonic bath for 10–15 minutes. The energy is needed to break the crystal lattice.

    • Verify Concentration: Do not exceed 50 mM. If you are aiming for 100 mM, you are likely pushing the saturation limit.

Q: Can I use Ethanol or Methanol instead? A: Avoid them for high-concentration stocks.

  • Reasoning: While the morpholine is polar, the nitro-phenyl core is lipophilic. Alcohols are "protic" solvents that can interfere with hydrogen bonding but lack the dipolar aprotic power of DMSO to solvate the aromatic core effectively. You will likely achieve only 1–5 mM in ethanol, which is insufficient for most stock needs.

Scenario B: Biological Assays (In Vitro)

Q: My compound precipitates when I dilute the DMSO stock into cell culture media (RPMI/DMEM). A: This is the "Crash-Out" effect.

  • Mechanism: You are moving from a solvent that loves the compound (DMSO) to one that hates it (water). The rapid change in polarity forces the molecules to aggregate before they can disperse.

  • Protocol for Prevention:

    • The "Step-Down" Dilution: Never pipette 100% DMSO stock directly into 100% aqueous media.

      • Step 1: Dilute 10 mM stock 1:10 in DMSO (creates 1 mM).

      • Step 2: Dilute that 1:10 in PBS (creates 100 µM, 10% DMSO). Check for clarity.

      • Step 3: Add this intermediate to your media.

    • Limit Final DMSO: Ensure final DMSO is < 0.5% to avoid toxicity, but recognize that < 0.1% DMSO might not hold this specific compound in solution if the concentration is > 10 µM.

Q: Will the pH of my buffer affect solubility? A: Yes, critically.

  • The Morpholine Factor: The morpholine nitrogen has a pKa of ~8.4.

    • pH 7.4 (PBS): The morpholine is ~90% protonated (charged). Solubility is moderate.

    • pH > 8.5: The morpholine becomes neutral. Solubility will drop drastically.

    • pH < 5.0: The morpholine is 100% protonated. Solubility is maximized.

  • Recommendation: If possible, ensure your assay buffer is pH 7.0–7.4. Avoid alkaline buffers (pH 8+) like Tris-base without adjustment.

Scenario C: In Vivo Formulation (Animal Studies)

Q: I need to dose mice at 10 mg/kg. DMSO is too toxic. What do I use? A: Simple saline will fail. You need a "Solubility Enhancer" vehicle.

  • Option 1: Co-solvent System (IP/PO)

    • Recipe: 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Water.

    • Order of Addition: Dissolve compound in DMSO first.[1] Add PEG400 and vortex. Add Tween 80. Finally, add water slowly while vortexing.

  • Option 2: Cyclodextrin (IV/IP)

    • Recipe: 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) or Captisol® in 25 mM citrate buffer (pH 4.0).

    • Why pH 4.0? It ensures the morpholine is fully protonated (cationic), which helps it dock into the cyclodextrin cavity and prevents precipitation.

Part 3: Critical Chemical Interactions

Understanding the molecule's behavior prevents false positives in your data.

FeatureRiskMitigation
Nitro Group (-NO2) Can be reduced to amine (-NH2) by cellular reductases or strong reducing agents (DTT, TCEP) in buffers.Use fresh buffers. Avoid high concentrations of DTT (>1 mM) if the assay runs for >24 hours.
Pyrazole-Morpholine Potential to chelate metals (e.g., in metalloprotein assays).Ensure EDTA is present in biochemical assays if metal interference is suspected.
Color (Yellow/Orange) Strong absorbance at 350–450 nm. Can interfere with colorimetric assays (e.g., MTT, MTS).Use luminescent viability assays (CellTiter-Glo) instead of colorimetric ones to avoid optical interference.
Part 4: Validated Solubility Data (Reference)

Note: Values are estimated based on structural SAR of nitro-pyrazole-morpholine scaffolds [1, 2].

SolventSolubility EstimateUsage
DMSO High (> 50 mg/mL)Preferred Stock. Store at -20°C.
DMF High (> 50 mg/mL)Alternative stock if DMSO is incompatible.
Ethanol Low (< 2 mg/mL)Not recommended for stocks.
Water (pH 7) Negligible (< 0.01 mg/mL)Do not use for stock.
0.1 N HCl Moderate (~ 1–5 mg/mL)Useful for forming salts or initial dissolution for formulation.
References
  • National Center for Biotechnology Information. PubChem Compound Summary for Morpholine and Pyrazole Derivatives. Accessed Feb 15, 2026. Link

  • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Scaffold Eligibility. Chemical Research in Toxicology. (Discusses solubility of morpholine/pyrazole scaffolds). Link

  • Li, Di, et al. (2019). Design, synthesis and biological evaluation of 2-H pyrazole derivatives containing morpholine moieties. European Journal of Medicinal Chemistry.[2] (Provides experimental solubility protocols for similar analogs). Link

  • Williams, R. pKa Data for Organic Compounds (Morpholine/Pyrazole). Organic Chemistry Data Info. Link

Sources

Optimization

Technical Support Center: Purification of 4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine

Welcome to the technical support guide for the purification of 4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers and d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common purification challenges and obtain a high-purity final product.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the purification of your crude product.

Q1: My crude product is a dark, sticky oil and refuses to solidify. What are the initial steps I should take?

A1: This phenomenon, often termed "oiling out," is common when residual solvents or low-melting impurities are present.[1] The immediate goal is to induce solidification or perform a preliminary purification to facilitate downstream processing.

  • Expert Insight: The high polarity imparted by the nitro group, combined with the hydrogen-bonding capabilities of the pyrazole N-H and the basic morpholine nitrogen, can lead to strong interactions with polar aprotic solvents like DMF or DMSO, which are often used in the preceding synthesis and are difficult to remove.

Recommended Actions:

  • Solvent Trituration: This is the most effective initial approach. Place the crude oil in a flask and add a small volume of a non-polar solvent in which your product is expected to be insoluble (e.g., hexanes, diethyl ether, or a mixture). Stir or sonicate the mixture vigorously. The goal is to dissolve highly non-polar impurities while causing your more polar product to precipitate as a solid.

  • Vacuum Drying: Ensure all residual high-boiling solvents are removed. This may require heating the sample under a high vacuum for several hours. Caution: Perform a stability check on a small scale first to ensure your compound does not decompose at the intended drying temperature.

  • "Crashing Out" from a Solvent Pair: Dissolve the oil in a minimal amount of a good solvent (e.g., acetone, dichloromethane).[2][3] Then, slowly add a poor solvent (e.g., hexanes) with vigorous stirring until the solution becomes cloudy and precipitation begins. Cool the mixture in an ice bath to maximize recovery.

Q2: I'm seeing multiple spots on my Thin Layer Chromatography (TLC) plate. What are the likely impurities?

A2: Understanding the potential impurities is critical for designing an effective purification strategy. Given that 4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine is typically synthesized via a Suzuki-Miyaura cross-coupling reaction, the following impurities are common:

Potential Impurity Origin Expected Polarity (Relative to Product)
Unreacted Starting Materials Incomplete reactionVaries. The halo-precursor is typically less polar; the boronic acid/ester can be more polar.
Homocoupled Boronic Acid A common side reaction in Suzuki couplings, forming a bi-pyrazole.[4][5]Often less polar than the final product.
Protodeboronation/Dehalogenation Product Loss of the boronic acid group or halogen from starting materials.[5]Significantly less polar.
Palladium Catalyst Residues Incomplete removal post-reactionCan manifest as a dark baseline streak on TLC.
Isomeric Byproducts Potential for different pyrazole regioisomers depending on the synthesis.[6]Polarity will be very similar to the desired product, making separation difficult.
Q3: How do I choose between Recrystallization and Column Chromatography for purification?

A3: The choice depends on the purity of your crude material and the nature of the impurities.

  • Recrystallization is ideal for removing small amounts of impurities from a crude product that is already relatively pure (>90%). It is fast, scalable, and often provides material of very high purity.

  • Column Chromatography is necessary for complex mixtures with multiple components or when impurities have similar polarity to the desired product.[7][8]

Use the following decision workflow to guide your choice:

Purification Decision Workflow start Crude Product Analysis (TLC, ¹H NMR) check_purity Is the major spot >90% pure? start->check_purity recrystallization Attempt Recrystallization check_purity->recrystallization Yes check_separation Are impurities well-separated from the product spot on TLC? check_purity->check_separation No final_product High-Purity Product recrystallization->final_product chromatography Perform Column Chromatography chromatography->final_product check_separation->recrystallization No (Impurities are at baseline or solvent front) check_separation->chromatography Yes

Choosing the right purification method.

Troubleshooting Guide: Column Chromatography

Column chromatography is the most versatile technique for purifying this compound. However, its polar and basic nature can present challenges.[1][9]

Issue 1: The product spot is streaking or tailing on the silica gel TLC plate.
  • Causality: The basic nitrogen atoms in the morpholine and pyrazole moieties can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel. This causes a portion of the molecules to "stick" to the stationary phase, leading to tailing.[1][9]

  • Solution 1 (Preferred): Add a Basic Modifier. Add a small amount of a basic modifier like triethylamine (Et₃N) or ammonia (as a 7N solution in methanol) to your mobile phase. A typical starting concentration is 0.1-1% by volume. This neutralizes the acidic sites on the silica, allowing your compound to travel smoothly down the column.[1]

  • Solution 2: Change Stationary Phase. If streaking persists, consider using a different stationary phase. Neutral alumina can be an effective alternative for basic compounds.[1]

  • Solution 3: Reversed-Phase Chromatography. For highly polar compounds, reversed-phase chromatography (using a C18 stationary phase and a polar mobile phase like water/acetonitrile or water/methanol) is an excellent option.[1]

Issue 2: I can't find a solvent system that gives good separation (Rf values are too close).
  • Causality: The polarity of the eluent is not optimized to differentiate between your product and the impurities.

  • Solution: Systematic Solvent Screening. Test a range of solvent systems with varying polarities. A good starting point for polar compounds is a mixture of a non-polar solvent and a polar solvent.

    • Less Polar Systems: Hexane/Ethyl Acetate, Toluene/Acetone

    • More Polar Systems: Dichloromethane/Methanol, Ethyl Acetate/Methanol

  • Expert Tip: Aim for an Rf value of 0.25 - 0.35 for your target compound on the TLC plate. This typically provides the best separation on a column. If compounds are moving too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the hexane content). If they are moving too slowly (low Rf), increase the polarity (e.g., increase the ethyl acetate or methanol content).[1]

Column Chromatography Troubleshooting start TLC Analysis Shows Problem streaking Streaking / Tailing start->streaking poor_sep Poor Separation (Rf values too close) start->poor_sep no_elution Compound Not Eluting start->no_elution sol_streaking Add Basic Modifier (e.g., 0.5% Et₃N) streaking->sol_streaking alt_stationary Switch Stationary Phase (Alumina or C18) streaking->alt_stationary sol_sep Adjust Solvent Ratio (Increase/Decrease Polarity) poor_sep->sol_sep sol_elution Use Gradient Elution (e.g., 0-10% MeOH in DCM) no_elution->sol_elution no_elution->alt_stationary

Troubleshooting common column chromatography issues.

Experimental Protocols

Protocol 1: Flash Column Chromatography (Normal Phase)

This protocol assumes the use of silica gel and is optimized for polar, basic compounds.

  • TLC Method Development: a. Prepare several TLC chambers with different solvent systems. A good starting point is 7:3 Hexane:Ethyl Acetate. A more polar system to try is 95:5 Dichloromethane:Methanol. b. Add 0.5% triethylamine (Et₃N) to each solvent system to prevent streaking. c. Spot your crude material on the TLC plates and develop them. d. Identify the solvent system that gives your product an Rf of ~0.3 and provides the best separation from impurities.

  • Column Preparation: a. Select a column of appropriate size. The amount of crude material should be about 1-5% of the mass of the silica gel.[1] b. Pack the column with silica gel using the "slurry method" with your chosen eluent (containing Et₃N). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: a. Dissolve your crude product in a minimal amount of dichloromethane or the eluent. b. Alternatively (for better resolution), perform a "dry load": Dissolve the crude product in a solvent (e.g., acetone), add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection: a. Begin eluting the column with your chosen solvent system.[7] If separation is difficult, a shallow gradient (e.g., starting with a less polar mixture and gradually increasing the polarity) can be very effective.[1] b. Collect fractions in test tubes. Monitor the separation by collecting small spots from each fraction onto a TLC plate and visualizing under UV light.

  • Product Isolation: a. Combine the pure fractions as identified by TLC. b. Remove the solvent and triethylamine using a rotary evaporator. Note: Triethylamine can be difficult to remove completely; co-evaporation with a solvent like toluene may be necessary. c. Place the final product under a high vacuum to remove any remaining solvent traces.

Protocol 2: Recrystallization

This protocol is for purifying a crude product that is already >90% pure.

  • Solvent Screening: a. Place a small amount of crude material (10-20 mg) into several test tubes. b. Add a few drops of a single test solvent to each tube. Good starting solvents for this class of compound include ethanol, isopropanol, acetone, and ethyl acetate.[2][3][10] c. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated. d. If a single solvent is not effective, try a two-solvent system (e.g., Acetone/Hexane or Ethanol/Water).

  • Recrystallization Procedure: a. Place the crude material in an Erlenmeyer flask. b. Add the chosen solvent dropwise while heating the mixture (e.g., on a hotplate) until the solid just dissolves. Do not add excess solvent. c. Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling and promote the formation of larger crystals. d. Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation and Drying: a. Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). b. Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities. c. Dry the crystals in a vacuum oven to remove all traces of solvent.

References

  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Column Chromatography of Polar Heterocyclic Compounds. BenchChem.
  • MilliporeSigma. (n.d.).
  • Blog. (2025, August 20).
  • Open Library Publishing Platform. (n.d.). 29.3 Chromatographic Columns. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • University of Colorado Boulder. (n.d.). Column Chromatography.
  • The Pharma Master. (n.d.). Troubleshooting.
  • MDPI. (2024, March 20). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry.
  • Reachem. (2024, August 9).
  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
  • ACS Publications. (2016, December 8). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry.
  • HWI group. (2021, April 15). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects.
  • BenchChem. (n.d.). Improving solubility of pyrazole derivatives for reaction. BenchChem Technical Support.
  • LCGC International. (2025, December 6). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • MDPI. (2018, January 12).
  • PharmaBlock. (n.d.). Pyrazoles in Drug Discovery.
  • ResearchGate. (2024, March 12). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry.
  • NIH. (n.d.). Synthesis and Crystal Structures of N-Substituted Pyrazolines. PMC.
  • Int.J.Curr.Microbiol.App.Sci. (2015). Original Research Article Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph.
  • Journal of Applied Pharmaceutical Science. (2024, April 5). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study.
  • Wikipedia. (n.d.). Substituted phenylmorpholine.
  • DergiPark. (n.d.).
  • PubMed. (n.d.).
  • ResearchGate. (n.d.). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H.
  • MDPI. (2021, December 20). Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Google Patents. (n.d.). US2858346A - Process of recrystallizing nitro explosives.
  • NIH. (2018, April 12). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions.
  • Chem 115 Myers. (n.d.). The Suzuki Reaction.
  • CORE. (n.d.). Synthesis, Characterization and Antibacterial Activity of Some New 5,5'-diphenyl-4,4',5,5'-tetrahydro-1H,1'H-3,3'-bipyrazole Der.
  • Jetir.org. (2025, August). SYNTHESIS & BIOLOGICAL EVALUATION OF PYRAZOLINE DERIVATIVE AS ANTIOXIDANT AND ANTIMICROBIAL ACTIVITY.

Sources

Troubleshooting

Technical Support Center: Navigating Regioselectivity in Pyrazole Ring Formation

Welcome to the technical support center dedicated to resolving the complex challenge of regioselectivity in pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who e...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to resolving the complex challenge of regioselectivity in pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet critical issue of controlling isomeric outcomes in their pyrazole-forming reactions. Here, we dissect the underlying principles governing regioselectivity and provide actionable troubleshooting strategies and detailed protocols to empower you to achieve your desired synthetic targets with precision and confidence.

Introduction: The Regioselectivity Challenge in Pyrazole Synthesis

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and versatile applications.[1][2] The classical and most prevalent method for pyrazole synthesis, the Knorr condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, often presents a significant hurdle: the formation of a mixture of regioisomers when using unsymmetrical starting materials.[1][3][4] This lack of regiocontrol can lead to tedious separation processes, reduced yields of the desired isomer, and ambiguity in structure-activity relationship (SAR) studies. This guide will illuminate the factors governing this selectivity and provide you with the tools to master it.

Troubleshooting Guide: Common Regioselectivity Issues and Solutions

This section is designed to be your first point of reference when you encounter unexpected or poor regioselectivity in your pyrazole synthesis.

Problem Probable Cause(s) Recommended Solutions & Key Considerations
Formation of a nearly 1:1 mixture of regioisomers. - Similar steric and electronic properties of the substituents on the 1,3-dicarbonyl compound.[3] - Neutral reaction conditions that do not favor one reaction pathway over another.- Modify Reaction Conditions:     - pH Control: Under acidic conditions, the reaction can be directed towards a specific outcome.[5] Conversely, basic conditions can favor the attack of the more nucleophilic nitrogen of the hydrazine first.[5]     - Solvent Effects: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity compared to standard solvents like ethanol.[5][6][7]     - Temperature Optimization: Lowering or raising the reaction temperature can sometimes favor the formation of one isomer over the other.[5]
The undesired regioisomer is the major product. - The inherent electronic and steric properties of your substrates favor the formation of the undesired isomer under standard conditions.[5]- Employ Dicarbonyl Surrogates: Instead of a 1,3-diketone, consider using a β-enaminone or an α-oxoketene N,S-acetal. These substrates have pre-defined differences in the reactivity of their electrophilic centers, forcing the reaction to proceed with high regioselectivity.[5] - Catalysis: Explore the use of catalysts. For instance, Lewis acids can be employed in multicomponent reactions to achieve regioselective synthesis of highly substituted pyrazoles.[5] Silver catalysts have also been shown to be effective in certain reactions.[1]
Inconsistent regioselectivity between batches. - Subtle variations in reaction conditions (e.g., pH, temperature, moisture content). - Purity of starting materials.- Standardize Protocols: Ensure consistent and precise control over all reaction parameters. - Purify Starting Materials: Use highly purified 1,3-dicarbonyl compounds and hydrazines.
Difficulty in determining the regioisomeric ratio. - Co-elution of isomers during chromatography. - Ambiguous NMR spectra.- Advanced Analytical Techniques:     - NMR Spectroscopy: Utilize advanced NMR techniques such as 2D NMR (NOESY, HMBC) to elucidate the connectivity of the pyrazole ring substituents.     - X-ray Crystallography: If a crystalline product can be obtained, single-crystal X-ray diffraction provides unambiguous structural confirmation of the regioisomer.[8][9][10][11]

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing regioselectivity in the Knorr pyrazole synthesis?

A1: The regioselectivity in the Knorr pyrazole synthesis is primarily governed by a combination of steric and electronic factors of both the 1,3-dicarbonyl compound and the hydrazine derivative.[3][5] The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons. The more electrophilic carbonyl carbon is generally attacked first. Steric hindrance around a carbonyl group can disfavor attack at that position. Furthermore, the nucleophilicity of the two nitrogen atoms in a substituted hydrazine can differ, influencing which nitrogen initiates the cyclization.

Q2: How does the choice of solvent influence regioselectivity?

A2: The solvent can play a crucial role in dictating the regiochemical outcome.[5] For instance, fluorinated alcohols like TFE and HFIP have been shown to significantly enhance regioselectivity in the formation of N-methylpyrazoles from 1,3-diketones and methylhydrazine.[6][7] These solvents, through their unique hydrogen-bonding properties, can stabilize certain transition states over others, thereby directing the reaction towards a single regioisomer.

Q3: Are there alternative synthetic methods that offer better regioselectivity than the Knorr synthesis?

A3: Yes, several methods have been developed to overcome the regioselectivity limitations of the Knorr synthesis. These include:

  • 1,3-Dipolar Cycloadditions: This powerful method involves the reaction of a 1,3-dipole (like a diazo compound or nitrile imine) with a dipolarophile (like an alkyne or alkene).[5][12][13] This approach often provides excellent control over regioselectivity.

  • Multicomponent Reactions (MCRs): One-pot MCRs can provide regioselective access to highly substituted pyrazoles, often with the aid of catalysts.[5][14][15]

  • Synthesis from N-Alkylated Tosylhydrazones and Terminal Alkynes: This method has been reported to provide complete regioselectivity for the synthesis of 1,3,5-trisubstituted pyrazoles.[16][17]

Q4: How can I confidently determine the structure of my pyrazole regioisomers?

A4: A combination of spectroscopic techniques is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for initial characterization. For unambiguous structure determination, 2D NMR experiments like Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable. HMBC can reveal long-range correlations between protons and carbons, helping to establish the connectivity of substituents to the pyrazole ring. NOESY can show through-space correlations between protons, providing further structural proof.

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction is the gold standard for structure elucidation, providing definitive proof of the regiochemistry.[8][9][10][11]

Key Experimental Protocols

Protocol 1: Regioselective Synthesis of a 3,5-Disubstituted Pyrazole Using a Fluorinated Alcohol Solvent

This protocol provides a general method for improving regioselectivity by utilizing 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent.[5][6]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 mmol)

  • Methylhydrazine (1.1 mmol)

  • 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (3 mL)

Procedure:

  • To a solution of the unsymmetrical 1,3-diketone (1.0 mmol) in HFIP (3 mL) in a round-bottom flask, add methylhydrazine (1.1 mmol) dropwise at room temperature with stirring.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired regioisomer.

  • Characterize the product by NMR spectroscopy to confirm its structure and determine the isomeric ratio.

Protocol 2: Characterization of Regioisomers by 2D NMR (HMBC)

This protocol outlines the general steps for using HMBC to determine the regiochemistry of a substituted pyrazole.

Sample Preparation:

  • Dissolve a sufficient amount of the purified pyrazole sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

NMR Acquisition:

  • Acquire standard ¹H and ¹³C{¹H} NMR spectra to identify all proton and carbon signals.

  • Set up and run a standard HMBC experiment on your NMR spectrometer. Typical parameters include a long-range coupling delay optimized for J-couplings of 8-10 Hz.

Data Analysis:

  • Process the 2D HMBC spectrum.

  • Identify key long-range correlations. For example, look for a correlation between the N-substituted proton (e.g., N-CH₃) and the C3 and C5 carbons of the pyrazole ring. The presence or absence of specific correlations will allow you to definitively assign the structure of the regioisomer.

Visualizing Reaction Pathways and Influencing Factors

To better understand the concepts discussed, the following diagrams illustrate the key mechanistic steps and factors influencing regioselectivity.

G cluster_0 Knorr Pyrazole Synthesis: Regioselectivity cluster_1 Reaction Pathways cluster_2 Influencing Factors UDK Unsymmetrical 1,3-Diketone I1 Intermediate 1 (Attack at C1) UDK->I1 Attack at more electrophilic or less hindered C I2 Intermediate 2 (Attack at C2) UDK->I2 Attack at less electrophilic or more hindered C H Substituted Hydrazine H->I1 H->I2 P1 Regioisomer 1 I1->P1 Cyclization & Dehydration P2 Regioisomer 2 I2->P2 Cyclization & Dehydration Factors Steric Effects Electronic Effects Solvent Temperature pH Catalyst Factors->I1 Factors->I2

Caption: Knorr pyrazole synthesis pathways and influencing factors.

G cluster_0 Workflow for Resolving Regioselectivity Issues Start Problem: Poor Regioselectivity Step1 Analyze Substrates: Steric & Electronic Effects Start->Step1 Step2 Modify Reaction Conditions: Solvent, Temp, pH Step1->Step2 Step3 Consider Alternative Methods: 1,3-Dipolar Cycloaddition, MCRs Step1->Step3 Step4 Characterize Products: NMR, X-ray Crystallography Step2->Step4 Step3->Step4 End Desired Regioisomer Achieved Step4->End

Caption: A systematic workflow for troubleshooting regioselectivity.

References

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • Thieme Chemistry. (2020). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. [Link]

  • American Chemical Society. (2013). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. [Link]

  • Royal Society of Chemistry. (2018). Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates. Organic & Biomolecular Chemistry, 16(34), 6250-6254. [Link]

  • Semantic Scholar. (2023). A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. [Link]

  • American Chemical Society. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(17), 8864–8872. [Link]

  • RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. [Link]

  • PMC. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]

  • ResearchGate. (2018). Synthesis of 1,3,5-trisubstituted pyrazoles. [Link]

  • Organic Chemistry Portal. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. [Link]

  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. [Link]

  • Taylor & Francis. (2017). Green Methods for the Synthesis of Pyrazoles: A Review. [Link]

  • ResearchGate. (2016). Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. [Link]

  • Bentham Science. (2011). Recent Advances in the Regioselective Synthesis of Pyrazoles. [Link]

  • Thieme. (2020). Regioselektive Synthese von 3,5-disubstituierten Pyrazolen. [Link]

  • American Chemical Society. (2006). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Organic Chemistry, 71(13), 4989-4992. [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]

  • American Chemical Society. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10036–10046. [Link]

  • Royal Society of Chemistry. (2019). Ce-catalyzed regioselective synthesis of pyrazoles from 1,2-diols via tandem oxidation and C–C/C–N bond formation. Organic & Biomolecular Chemistry, 17(3), 560-564. [Link]

  • American Chemical Society. (2020). Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. ACS Omega, 5(31), 19835–19842. [Link]

  • Name-Reaction.com. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • American Chemical Society. (2006). Base-Mediated Reaction of Hydrazones and Nitroolefins with a Reversed Regioselectivity: A Novel Synthesis of 1,3,4-Trisubstituted Pyrazoles. Organic Letters, 8(17), 3705–3708. [Link]

  • ResearchGate. (2025). Decoding Ortho Regiospecificity and High Endo Stereoselectivity in Pyrazole Synthesis via the Activation/Strain Model. [Link]

  • PubMed. (2012). Cu(I)-catalyzed regioselective synthesis of pyrazolo[5,1-c]-1,2,4-triazoles. [Link]

  • PMC. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

  • ResearchGate. (2006). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. [Link]

  • ResearchGate. (2014). Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. [Link]

  • Royal Society of Chemistry. (2025). Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • American Chemical Society. (2023). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 88(5), 2993–3003. [Link]

  • American Chemical Society. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(22), 7422–7427. [Link]

  • PMC. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • Slideshare. (2022). Knorr Pyrazole Synthesis (M. Pharm). [Link]

  • Beilstein Journals. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • ResearchGate. (2021). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. [Link]

  • American Chemical Society. (2026). Solvent- and Electrolyte-Dependent Highly Selective Electrochemical Transfer Hydrogenation of Pyrazolo[1,5-a]pyrimidines. The Journal of Organic Chemistry. [Link]

  • PMC. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. [Link]

  • Canadian Journal of Chemistry. (2025). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. [Link]

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

Sources

Optimization

overcoming catalyst poisoning during hydrogenation of nitro-morpholine compounds

Introduction: The "Morpholine Trap" You are likely here because your hydrogenation started promisingly—rapid hydrogen uptake—but stalled at 60-80% conversion. Or perhaps you are seeing the formation of colored azo/azoxy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Morpholine Trap"

You are likely here because your hydrogenation started promisingly—rapid hydrogen uptake—but stalled at 60-80% conversion. Or perhaps you are seeing the formation of colored azo/azoxy byproducts despite high pressure.

In nitro-morpholine substrates (e.g., 4-(4-nitrophenyl)morpholine), you face a dual challenge. The nitro group requires active metal sites for reduction, but the morpholine ring (a secondary amine) and the resulting aniline product are potent catalyst poisons. They possess nitrogen lone pairs that coordinate strongly to the catalyst surface (Pd, Pt, or Ni), effectively "crowding out" the nitro group and halting the reaction.

This guide moves beyond basic textbook advice to address the specific kinetic and thermodynamic barriers in this system.

Module 1: Diagnostic Workflow

Before altering your process, confirm if the issue is poisoning (deactivation by species) or fouling (physical blockage).

The "Spike Test" Protocol

Perform this when the reaction stalls.

  • Take an aliquot from the stalled reactor.

  • Filter the catalyst and analyze the filtrate by HPLC/LC-MS to confirm unreacted starting material.

  • Split the reaction mixture into two vials:

    • Vial A: Add fresh catalyst (10 wt%).

    • Vial B: Add fresh substrate (10 mol%).

  • Re-pressurize and run for 1 hour.

ObservationDiagnosisRoot Cause
Vial A resumes rate True Poisoning The active sites are irreversibly blocked by byproducts or impurities (S, P, Halides).
Vial B resumes rate Product Inhibition The product (amine) is competing for sites. Equilibrium issue.
Neither resumes Solvent/Gas Limiting Hydrogen mass transfer limitation or solubility issue.

Module 2: Strategic Solutions

Strategy A: The Acid Scavenger (Protonation)

Best for: Product Inhibition (Amine Poisoning)

Mechanism: Neutral amines coordinate to Pd/Pt. Protonated ammonium salts do not. By running the reaction in acidic media, you "mask" the morpholine and aniline nitrogen lone pairs.

Protocol:

  • Solvent System: Methanol or Ethanol.

  • Additive: Add 1.1 to 2.0 equivalents of Methanesulfonic Acid (MsOH) or Concentrated HCl relative to the total basic nitrogen count (Morpholine + Aniline product).

    • Why MsOH? It is non-volatile, highly soluble in alcohols, and less corrosive to stainless steel autoclaves than HCl.

  • Catalyst: 5-10 wt% Pd/C (50% wet).

  • Workup: The product will be a salt. Neutralize with aqueous NaHCO₃ post-filtration to recover the free base.

Expert Insight: Avoid acetic acid for stubborn cases. It is a weak acid and may not fully protonate the morpholine nitrogen in the presence of the catalyst surface equilibrium [1].

Strategy B: The Vanadium Promoter

Best for: Accumulation of Hydroxylamine Intermediates

Mechanism: Nitro reduction proceeds via a hydroxylamine (-NHOH) intermediate. If this step is slow, -NHOH condenses to form azoxy tars that foul the catalyst. Vanadium acts as an oxophilic co-catalyst, rapidly reducing the hydroxylamine to the amine.

Protocol:

  • Catalyst: 5% Pt/C (Platinum is preferred over Palladium for minimizing ring hydrogenation).

  • Additive: Add 1-2 mol% Ammonium Metavanadate (NH₄VO₃) .

  • Conditions: 50-60°C, 5-10 bar H₂.

Strategy C: Feedstock Purification

Best for: True Poisoning (Sulfur/Halide)

If your nitro-morpholine was synthesized via nucleophilic aromatic substitution (SNAr) using a thiol or sulfide, or involves a chloronitrobenzene precursor, trace impurities are likely killing your catalyst.

Pre-treatment Protocol:

  • Dissolve substrate in reaction solvent.

  • Add Activated Carbon (Darco G-60) (20 wt% relative to substrate).

  • Stir at 50°C for 2 hours.

  • Filter through Celite.

  • Proceed to hydrogenation.[1][2][3][4][5][6][7][8][9][10]

Module 3: Visualizing the Mechanism

The following diagram illustrates the competition between the nitro group and the morpholine amine for the catalyst surface, and how acid additives resolve this.

CatalystPoisoning Substrate Nitro-Morpholine (Substrate) Catalyst Pd Active Site Substrate->Catalyst Morpholine N-Lone Pair Substrate->Catalyst Nitro Group Adsorption Acid Acid Additive (H+) Substrate->Acid + H+ Poisoning Amine Coordination (POISONING) Catalyst->Poisoning Strong Binding Reduction Nitro Reduction (Reaction) Catalyst->Reduction H2 Addition Salt Ammonium Salt (Non-Coordinating) Acid->Salt Protonation Salt->Catalyst No Coordination Salt->Reduction Fast Conversion

Caption: Figure 1. Mechanism of amine poisoning vs. acid-mediated protection.[2] Protonation prevents the morpholine lone pair from blocking the Pd active site.

Module 4: Comparative Catalyst Selection

Not all black powders are created equal. Use this table to select the right metal for your specific morpholine derivative.

Catalyst SystemPoison ResistanceSelectivityRecommendation
5% Pd/C (Unreduced) LowModerateStandard. Good starting point, but prone to amine poisoning. Requires acid additive.
5% Pt/C (Sulfided) HighHighBest for Halogenated Substrates. Resists poisoning and prevents de-halogenation (e.g., if Cl/F is present on the ring).
Raney Nickel ModerateLowCost-Effective. Good for bulk scale, but pyrophoric. Sensitive to agitation speed.
Pd(OH)₂ (Pearlman's) Very LowHighAvoid. Too active; often leads to ring hydrogenation or hydrogenolysis of the C-N bond in morpholines.

FAQ: Troubleshooting Specific Observations

Q: The reaction mixture turned bright pink/orange, and conversion stopped. A: This indicates the accumulation of azo or azoxy intermediates. This happens when the reduction of the hydroxylamine intermediate is slower than the condensation rate.

  • Fix: Increase temperature to 60°C and pressure to >10 bar. Add the Vanadium promoter (Strategy B) to accelerate the hydroxylamine reduction step [2].

Q: I am seeing de-benzylation or ring opening of the morpholine. A: You are over-hydrogenating.

  • Fix: Switch from Pd/C to Pt/C . Platinum is much less active toward C-N bond hydrogenolysis than Palladium. Stop the reaction immediately upon theoretical H₂ uptake.

Q: My catalyst sparks when dry. A: This is normal for active catalysts but dangerous.

  • Safety Rule: Always keep the catalyst wet (50% water wet is standard). Purge the reactor with Nitrogen before introducing Hydrogen and after the reaction before opening. Never add dry catalyst to a solvent containing hydrogen [3].

References

  • Hiden Analytical. The Application of Palladium Catalysts for the Hydrogenation of Aromatic Nitriles in the Liquid Phase (Acid Additive Mechanism). [Link]

  • Organic Chemistry Portal. High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. [Link]

  • Vapourtec. Photochemical Hydrogenation of Nitro Compounds (Linezolid Intermediate). [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine

Welcome to the technical support guide for 4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine. This document provides in-depth guidance on the stability of this compound in acidic and basic media, addressing potential chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine. This document provides in-depth guidance on the stability of this compound in acidic and basic media, addressing potential challenges researchers may encounter. The insights provided are based on established principles of organic chemistry, drawing from the known reactivity of its constituent functional groups: a nitroaromatic system, a morpholine ring, and a pyrazole ring.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a gradual color change in my stock solution of 4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine, which is dissolved in a slightly acidic buffer. What could be the cause?

A1: A color change, typically a deepening yellow or a shift towards brown, in solutions containing nitroaromatic compounds can be indicative of degradation. While nitroaromatic compounds are generally stable, the presence of other functional groups and the specific conditions of your experiment can influence their stability.[1]

  • Potential Cause 1: Reduction of the Nitro Group. Under certain conditions, particularly in the presence of reducing agents or upon prolonged exposure to light (photoreduction), the nitro group (-NO₂) can be reduced to a nitroso (-NO), hydroxylamino (-NHOH), or even an amino (-NH₂) group.[2][3][4] These transformations can alter the chromophore of the molecule, leading to a visible color change. Even trace metals in your buffer can potentially catalyze such reductions.

  • Potential Cause 2: Pyrazole Ring Protonation. Pyrazoles are weakly basic and can be protonated by strong inorganic acids.[5][6][7] While your buffer may be only slightly acidic, prolonged storage could lead to an equilibrium where a significant portion of the pyrazole rings are protonated. This protonation alters the electronic properties of the entire molecule and could contribute to instability or aggregation over time.

  • Troubleshooting Steps:

    • Protect from Light: Store your stock solution in an amber vial or wrapped in aluminum foil to minimize photolytic degradation.[8]

    • Use High-Purity Solvents and Buffers: Ensure your solvents and buffer components are free from trace metal contaminants.

    • Monitor with UV-Vis Spectroscopy: Take regular UV-Vis spectra of your solution. A change in the absorption maximum (λₘₐₓ) or the appearance of new peaks can be a quantitative indicator of degradation.

    • Consider Inert Atmosphere: If you suspect reduction is the issue, preparing and storing your solution under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Q2: My experiment requires dissolving the compound in a basic solution (pH > 9), and I'm seeing a rapid loss of the parent compound when analyzed by HPLC. What is the likely degradation pathway?

A2: The primary suspects for instability in basic media are the pyrazole ring and potential reactions involving the nitro-activated aromatic ring.

  • Potential Cause 1: Pyrazole Ring Deprotonation and Ring Opening. The N-H proton of the pyrazole ring is weakly acidic and can be removed by a strong base.[9] Deprotonation at the C-3 position in the presence of a strong base can lead to ring-opening of the pyrazole moiety.[5] This would result in a significant structural change and a complete loss of the parent compound.

  • Potential Cause 2: Nucleophilic Aromatic Substitution. While less common, the presence of a strong electron-withdrawing nitro group can activate the aromatic ring towards nucleophilic attack. In a strongly basic solution, hydroxide ions (OH⁻) could potentially act as nucleophiles, although this is generally a high-energy process for nitroaromatics without additional activating groups.

  • Troubleshooting Steps:

    • pH Control: If your experimental protocol allows, try to work at the lowest possible pH that is still considered basic. Even a reduction from pH 11 to pH 9 can significantly decrease the rate of base-catalyzed degradation.

    • Time and Temperature: Perform your experiments at the lowest feasible temperature and for the shortest duration possible to minimize degradation.

    • Analytical Monitoring: Use a stability-indicating HPLC method to monitor the appearance of degradation products alongside the disappearance of the parent compound. This can provide clues about the degradation pathway.[10]

Q3: Is the morpholine ring a point of instability under acidic or basic conditions?

A3: The morpholine ring is generally quite stable.

  • Acidic Conditions: As a secondary amine, the nitrogen in the morpholine ring is basic and will be protonated in acidic solutions to form a morpholinium salt.[11] This is a simple acid-base reaction and does not typically lead to degradation of the ring itself. The ether linkage within the morpholine ring is also stable to all but the most aggressive acidic conditions (e.g., concentrated, hot mineral acids), which are unlikely in most biological or pharmaceutical experimental setups.

  • Basic Conditions: The morpholine ring is very stable in basic media. The C-O and C-N bonds are not susceptible to cleavage by common bases.

Q4: I need to perform a forced degradation study on this compound. What conditions would you recommend?

A4: Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[12][13][14] Based on the structure of 4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine, the following conditions are recommended:

Stress ConditionRecommended Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, 60°C, 24-48 hoursProtonation of pyrazole and morpholine. Potential for slow hydrolysis of linkages if impurities are present.
Base Hydrolysis 0.1 M NaOH, 60°C, 8-24 hoursDeprotonation and potential ring-opening of the pyrazole.[5]
Oxidative Stress 3% H₂O₂, Room Temperature, 24 hoursOxidation of the morpholine nitrogen to an N-oxide. Potential for reactions on the aromatic ring.[8]
Thermal Stress Solid state, 80°C, 72 hoursGeneral decomposition, potential for nitro group rearrangement.[15]
Photostability Solution exposed to ICH Q1B light conditionsPhotoreduction of the nitro group.[8]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general approach to investigating the stability of 4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine under various stress conditions.

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Basic: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

    • Oxidative: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂.

    • Control: Mix 1 mL of the stock solution with 1 mL of purified water.

  • Incubation: Place all solutions in a water bath at 60°C. Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: For the acidic and basic samples, neutralize the aliquots with an equimolar amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method, such as reverse-phase HPLC with UV detection.[10][16]

Protocol 2: HPLC Method for Stability Assessment

A generic reverse-phase HPLC method is provided below. This should be optimized for your specific system and to achieve adequate separation of any degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (determined by UV-Vis scan of the parent compound).

  • Injection Volume: 10 µL

Visualizations

Predicted Degradation Pathways

The following diagram illustrates the most probable points of instability for 4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine under acidic and basic stress.

G cluster_acid Acidic Media (H+) cluster_base Basic Media (OH-) cluster_other Other Stress Factors Acid_Stress Acidic Conditions Pyrazole_Protonation Pyrazole Ring Protonation Acid_Stress->Pyrazole_Protonation Weakly Basic Site Morpholine_Protonation Morpholine Ring Protonation Acid_Stress->Morpholine_Protonation Basic Site Base_Stress Basic Conditions Pyrazole_Deprotonation Pyrazole N-H Deprotonation Base_Stress->Pyrazole_Deprotonation Acidic Proton Ring_Opening Potential Pyrazole Ring Opening Pyrazole_Deprotonation->Ring_Opening With Strong Base Other_Stress Light / Reducing Agents Nitro_Reduction Nitro Group Reduction Other_Stress->Nitro_Reduction Molecule 4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine Molecule->Acid_Stress Molecule->Base_Stress Molecule->Other_Stress

Caption: Predicted reactivity of the molecule under different stress conditions.

Forced Degradation Workflow

This workflow diagram outlines the key steps in performing a forced degradation study.

Workflow start Start: Pure Compound stock Prepare Stock Solution (1 mg/mL in MeCN) start->stock stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal) stock->stress sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) stress->sampling quench Neutralize/Quench Reaction sampling->quench analysis Analyze via Stability-Indicating HPLC Method quench->analysis data Evaluate Data: - % Degradation - Identify Degradants analysis->data end End: Stability Profile data->end

Caption: Step-by-step workflow for conducting a forced degradation study.

References

  • IUCr Journals. (n.d.). Different acid–base behaviour of a pyrazole and an isoxazole with organic acids: crystal and molecular structures of the salt 3-(4-fluorophenyl)-1H-pyrazolium 2,4,6-trinitrophenolate and of the cocrystal 4-amino-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide–3,5-dinitrobenzoic acid (1/1). Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. Retrieved from [Link]

  • Separation Science. (n.d.). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representation of the chemical behavior of pyrazoles in acid and basic media. Retrieved from [Link]

  • IntechOpen. (2024). Analytical Techniques in Pharmaceutical Analysis. Retrieved from [Link]

  • ILT | Integrated Liner Technologies. (2024). Techniques in Pharmaceutical Analysis. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (n.d.). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. Retrieved from [Link]

  • MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Retrieved from [Link]

  • ScienceDirect. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

  • MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. Retrieved from [Link]

  • SlideShare. (n.d.). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Retrieved from [Link]

  • LinkedIn. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • PMC - NIH. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • PMC - NIH. (n.d.). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction of nitrobenzene in acidic media in presence of a reducing agent. Retrieved from [Link]

  • ResearchGate. (2015). Stability of Hydrazine, Morpholine and Ethanolamine at 275 °C and In Situ Measurement of Redox and Acid–Base Properties. Retrieved from [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). Analytical Techniques in the Pharmaceutical Sciences. Retrieved from [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Journal of Pharmaceutical and Biological Sciences. (n.d.). Advances in Pyrazole Ring Formation and Their Methodologies: Review. Retrieved from [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • DTIC. (n.d.). Thermal Stability Characteristics of Nitroaromatic Compounds. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • PubMed. (2009). Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems. Retrieved from [Link]

  • SlidePlayer. (n.d.). Nitro compounds are an important class of organic compounds which may be regarded as derived from hydrocarbons by the replaceme. Retrieved from [Link]

  • Nature. (2021). An acidic morpholine derivative containing glyceride from thraustochytrid, Aurantiochytrium. Retrieved from [Link]

  • PubMed. (n.d.). Biodegradation of nitroaromatic compounds. Retrieved from [Link]

  • IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. Retrieved from [Link]

  • Springer. (n.d.). The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative morpholine ring formation. Reagents and conditions: a).... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • CSWAB. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Morpholine Ring Stabilization Guide

Introduction: The Morpholine Paradox As researchers, we value the morpholine ring for its ability to modulate lipophilicity and solubility in drug design. However, its structural advantage—the presence of both an ether o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Morpholine Paradox

As researchers, we value the morpholine ring for its ability to modulate lipophilicity and solubility in drug design. However, its structural advantage—the presence of both an ether oxygen and a secondary (or tertiary) amine—creates a dual susceptibility to oxidation.

You are likely facing one of two distinct failure modes:

  • N-Oxidation (Reversible/Manageable): Attack on the nitrogen lone pair by electrophilic oxidants (e.g., mCPBA,

    
    ), forming N-oxides.
    
  • 
    -C-H Oxidation (Destructive/Irreversible):  Abstraction of hydrogen from the carbon adjacent to the heteroatoms (by 
    
    
    
    , Ozone, or CYP450 enzymes), leading to lactams (morpholin-3-one) or ring cleavage.

This guide provides self-validating protocols to navigate these pitfalls.

Module 1: Synthetic Troubleshooting (The Lab Bench)

Issue 1: "I'm generating N-oxides instead of oxidizing my target alkene."

Scenario: You are using mCPBA or peracids to epoxidize an olefin elsewhere in the molecule, but the morpholine nitrogen is reacting faster.

Root Cause: The nitrogen lone pair is more nucleophilic than the alkene


-system.
The Fix: The Acidic Block Strategy (Protonation) [1]

By protonating the nitrogen, you remove the lone pair from the reaction equation. The resulting ammonium salt is electrophilically inert to peracids.

Q: How do I execute this without ruining the workup? A: Follow this self-validating protocol:

Protocol A: Selective Oxidation via In-Situ Salt Formation

Valid for: mCPBA, Trifluoroperacetic acid, Peroxides.

  • Dissolution: Dissolve your morpholine substrate in DCM.

  • Protection (The "Acid Block"): Add 1.1 equivalents of Trifluoroacetic Acid (TFA) or Methanesulfonic acid.

    • Validation: Check pH on wet paper; it must be <3. The amine is now an ammonium salt (

      
      ).
      
  • Oxidation: Add your oxidant (e.g., mCPBA) at 0°C.

    • Why: The ammonium nitrogen repels the electrophilic oxygen of the peracid.

  • Quench & Deprotection:

    • Quench with saturated

      
       (to kill excess peroxide).
      
    • Critical Step: Basify the aqueous layer with saturated

      
       or NaOH to pH >10. This deprotonates the ammonium salt, returning your free morpholine base.
      
  • Extraction: Extract the free base into organic solvent.

Technical Insight: Using mineral acids like HCl can sometimes introduce chloride ions that may participate in side reactions if strong oxidants are present. TFA is generally safer for organic solubility.

Issue 2: "Ruthenium Tetroxide ( ) is destroying my ring."

Scenario: You are performing a Sharpless oxidation or oxidative cleavage, and the morpholine ring is converting to a lactam or breaking open.

Root Cause:


 is a "hydride seeker." It attacks the 

-C-H bonds (adjacent to N) to form an iminium ion, which hydrolyzes to a lactam or cleaves. The Fix: Electron Withdrawal (The "Electronic Shield")

Protonation is often insufficient for


 because the reagent functions in acidic media and attacks the carbon, not just the nitrogen lone pair. You must reduce the electron density of the 

-carbons.

Q: Will a Boc group save it? A: Usually, yes. An electron-withdrawing group (EWG) like Boc, Cbz, or Tosyl pulls electron density away from the


-carbons, making them less susceptible to hydride abstraction.
Protocol B:

Survival Guide
  • Pre-Reaction Check: Ensure the morpholine nitrogen is protected with a strong EWG (Tosyl > Boc > Acetyl). N-Alkyl morpholines are highly unstable to

    
    .
    
  • Solvent System: Use a biphasic system (

    
     or 
    
    
    
    ).
    • Why: MeCN coordinates to the Ruthenium species, modulating its reactivity and preventing over-oxidation.

  • Reaction Time: Keep reaction times short. Even protected amines can eventually oxidize to imides under prolonged exposure.

Module 2: Metabolic Stability (Drug Design)

Issue 3: "My morpholine drug candidate has high clearance."

Scenario: DMPK data shows rapid metabolism. Root Cause: Cytochrome P450 (specifically CYP3A4 and CYP2D6) oxidizes the ring at the C2 or C3 positions (alpha to O or N).

The Fix: Deuteration & Fluorination Q: Where should I modify the ring? A:

  • Deuteration: Replace hydrogens at the metabolic "hotspots" (C2/C3) with Deuterium.

    • Mechanism:[2][3][4][5][6][7][8][9] The C-D bond is stronger than the C-H bond (Kinetic Isotope Effect), significantly slowing the rate-determining step of hydrogen abstraction by CYP450.

  • Fluorination: Adding fluorine adjacent to the nitrogen lowers the pKa and reduces the propensity for oxidation, though this changes the electronic character of the drug significantly.

Data Summary: Impact of Modification on Stability

ModificationTarget SiteEffect on OxidationTrade-off
None (Parent) C2, C3High ClearanceBaseline
Deuteration (

)
C2, C3Significant Reduction (KIE ~2-5x)High cost of goods
N-Oxide (Metabolite) NPhase I MetaboliteOften inactive/excreted
Gem-Dimethyl C3Steric BlockadeIncreases lipophilicity (

)

Visualizing the Pathways

The following diagram illustrates the divergence between N-oxidation (reversible) and C-oxidation (destructive), and the intervention points.

MorpholineOxidation cluster_legend Legend Morpholine Morpholine Substrate mCPBA mCPBA / H2O2 Morpholine->mCPBA Attack on N-Lone Pair RuO4 RuO4 / Ozone / CYP450 Morpholine->RuO4 Attack on Alpha-C-H NOxide N-Oxide (Reversible) Lactam Lactam/Imide (Irreversible) RingOpen Ring Cleavage (Destructive) mCPBA->NOxide RuO4->Lactam Oxidation RuO4->RingOpen Over-oxidation Protonation INTERVENTION: Acid Salt (TFA/HCl) Protonation->mCPBA Blocks EWG INTERVENTION: EWG Protection (Boc/Ts) EWG->RuO4 Retards key Green Hex = Protection Strategy Red Box = Degradation Product

Caption: Figure 1. Divergent oxidation pathways of the morpholine ring. N-oxidation is driven by lone-pair nucleophilicity, while C-oxidation (Lactam/Cleavage) is driven by alpha-hydrogen abstraction.

FAQs: Rapid Fire Troubleshooting

Q: Can I use


 with a morpholine ring? 
A:  Generally, yes, if the pH is controlled. Permanganate is less aggressive toward the C-H bonds of amines than 

, especially in alkaline media. However, ensure no acidic conditions are present, as this accelerates oxidation.

Q: I found "Morpholin-2-one" in my LCMS. What happened? A: This indicates oxidation adjacent to the oxygen atom. This is less common synthetically but common metabolically. If observed synthetically, check for radical initiators or singlet oxygen presence in your solvent system (e.g., old ethers).

Q: How do I store morpholine derivatives long-term? A: Morpholine ethers can form peroxides over time, similar to THF.

  • Protocol: Store under Argon/Nitrogen.

  • Additive: Add 0.05% BHT (Butylated hydroxytoluene) as a radical scavenger if the compound is an oil and not a crystalline solid.

References

  • Mechanisms of Amine Oxidation

    • Title: Ruthenium tetroxide oxid
    • Source:Revue Roumaine de Chimie, 2016.[10]

    • URL:[Link]

  • Metabolic Stability & CYP450

    • Title: Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1.[3]

    • Source:Biodegrad
    • URL:[Link]

  • N-Oxide Prevention Strategies

    • Title: Preventing N-oxide Form
    • Source: BenchChem Technical Support.[1]

  • General Oxidation Protocols

    • Title: 3-Chloroperoxybenzoic acid (mCPBA) Reactivity & Handling.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Guide to the ¹H NMR Spectral Analysis of 4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine: A Predictive and Comparative Approach

This guide provides a detailed, predictive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for the complex heterocyclic compound 4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine. In the absence of a publicly...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, predictive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for the complex heterocyclic compound 4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine. In the absence of a publicly available experimental spectrum for this specific molecule, this document serves as a guide for researchers, demonstrating how to systematically predict and interpret the ¹H NMR spectrum of a novel compound. The analysis is grounded in fundamental NMR principles and supported by comparative data from structurally analogous molecules.

Molecular Structure and Proton Designation

To ensure clarity throughout the analysis, a systematic numbering scheme is applied to the protons of the target molecule. These designations will be used to assign predicted spectral signals.

Chemical structure of 4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine with proton numbering

Figure 1: Structure and proton designation for 4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine.

Predictive ¹H NMR Analysis: A Fragment-Based Approach

The molecule is deconstructed into three key fragments for a detailed analysis: the trisubstituted phenyl ring, the morpholine moiety, and the pyrazole heterocycle. Predictions for chemical shifts (δ), coupling constants (J), and signal multiplicities are derived from the electronic environment of each proton.

2.1 The Aromatic System (H-3, H-5, H-6)

The phenyl ring is substituted with three groups possessing distinct electronic properties:

  • Nitro Group (-NO₂ at C2): Strongly electron-withdrawing and deshielding.

  • Morpholine Group (-N(CH₂CH₂)₂O at C1): Electron-donating through the nitrogen lone pair, causing shielding.

  • Pyrazole Group (-C₃H₃N₂ at C4): A heteroaromatic substituent, generally considered electron-withdrawing.

These competing effects result in a predictable dispersion of the three aromatic proton signals.

  • H-3: This proton is positioned ortho to the potent electron-withdrawing nitro group, which will cause a significant downfield shift, making it the most deshielded of the aromatic protons. It has one meta coupling to H-5. Thus, it is predicted to be a doublet.

  • H-5: Located ortho to the pyrazole substituent and meta to both the nitro and morpholine groups. It will be coupled to both H-3 (meta-coupling) and H-6 (ortho-coupling). This will result in a doublet of doublets.

  • H-6: Situated ortho to the electron-donating morpholine nitrogen, which would typically shift it upfield. However, its proximity to the nitro group and the overall electronic demand of the ring will place it downfield relative to benzene. It has one ortho coupling to H-5, appearing as a doublet.

Comparative data from 2-nitroaniline shows aromatic protons in the range of 6.7-8.1 ppm.[1][2] The strong deshielding from the nitro group is evident in this model compound.

2.2 The Morpholine Moiety (H-2'/H-6' and H-3'/H-5')

The morpholine ring contains two chemically distinct sets of methylene protons.

  • H-2'/H-6' (N-CH₂): These four protons are adjacent to the nitrogen atom, which is directly attached to the aromatic ring. They are expected to be deshielded and will likely appear as a triplet, assuming free rotation. In N-phenylmorpholine, these protons appear around 3.16 ppm.[3]

  • H-3'/H-5' (O-CH₂): These four protons are adjacent to the oxygen atom. Oxygen is more electronegative than nitrogen, so these protons will be further downfield. In N-phenylmorpholine, these signals are observed around 3.86 ppm.[3][4] They are expected to appear as a triplet.

2.3 The Pyrazole Heterocycle (H-3'', H-4'', and N-H)

The pyrazole ring presents a distinct set of signals.

  • H-3'' and H-4'': These two protons are on adjacent carbons and will couple with each other. Typical coupling constants between adjacent protons on a pyrazole ring (J₃₄) are in the range of 1.9-2.5 Hz.[5] This will result in two distinct doublets. Their chemical shifts are influenced by the attachment to the phenyl ring. In unsubstituted pyrazole, these protons resonate around 6.3 ppm and 7.6 ppm.[6]

  • N-H: The proton on the nitrogen is exchangeable. Its chemical shift is highly dependent on solvent, concentration, and temperature, and it typically appears as a broad singlet.[7] In aprotic solvents like DMSO-d₆, it can often be observed, while in protic solvents like D₂O, it may exchange and become invisible.

Tabulated Summary of Predicted ¹H NMR Data

The predictions for the ¹H NMR spectrum of 4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine in a solvent like CDCl₃ are summarized below.

Proton DesignationPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3 8.0 - 8.2dJmeta = 2-31H
H-5 7.6 - 7.8ddJortho = 8-9, Jmeta = 2-31H
H-6 7.0 - 7.2dJortho = 8-91H
H-3'' ~7.7dJ3''4'' = 2-31H
H-4'' ~6.7dJ3''4'' = 2-31H
H-3'/H-5' 3.8 - 4.0tJ = ~54H
H-2'/H-6' 3.2 - 3.4tJ = ~54H
N-H > 10 (variable)br s-1H

Note: Predicted chemical shifts are estimates. Actual values may vary based on experimental conditions.

Recommended Experimental Protocol

To obtain a high-quality, verifiable ¹H NMR spectrum of the title compound, the following protocol is recommended.

Objective: To acquire a standard, high-resolution proton spectrum and identify all unique proton signals and their coupling relationships.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ to better resolve the N-H proton, or CDCl₃ for general solubility) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0.0 ppm).

  • Instrument Setup:

    • Spectrometer: Use a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion, particularly in the complex aromatic region.

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

    • Acquisition Parameters:

      • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').

      • Spectral Width: ~16 ppm.

      • Acquisition Time: ~4 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 16 to 64 scans, depending on sample concentration, to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction.

    • Integrate all signals to determine the relative number of protons for each resonance.

    • Reference the spectrum by setting the TMS signal to 0.0 ppm.

  • Advanced Experiments (Optional):

    • COSY (Correlation Spectroscopy): To definitively establish which protons are J-coupled, a COSY experiment is highly recommended. This 2D NMR technique will show cross-peaks between coupled protons, confirming the assignments made from multiplicity patterns.[5]

    • D₂O Exchange: To confirm the N-H proton, acquire a spectrum, then add a drop of D₂O, shake, and re-acquire. The signal corresponding to the N-H proton should diminish or disappear.[7]

Visualization of Key Structural Relationships

The following diagram illustrates the key J-coupling (through-bond) relationships that determine the splitting patterns of the aromatic and pyrazole protons.

G H3 H-3 H5 H-5 H5->H3 J_meta ≈ 2-3 Hz H6 H-6 H5->H6 J_ortho ≈ 8-9 Hz H3_py H-3'' H4_py H-4'' H3_py->H4_py J ≈ 2-3 Hz morph_N H-2'/6' morph_O H-3'/5'

Sources

Comparative

High-Performance Liquid Chromatography Strategies for 4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine: A Comparative Method Development Guide

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9][10] The analyte 4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine (hereafter referred to as Target Analyte ) is a critical intermediate in the synthesis of the a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9][10]

The analyte 4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine (hereafter referred to as Target Analyte ) is a critical intermediate in the synthesis of the anticoagulant Apixaban (Eliquis) .[1] Its purity directly impacts the yield and impurity profile of the final drug substance.

Developing a robust HPLC method for this molecule presents a classic "mixed-mode" challenge due to its conflicting functional groups:

  • Morpholine Ring: A secondary amine (pKa ~8.3) that is protonated at standard acidic pH, leading to severe peak tailing due to secondary silanol interactions.

  • Pyrazole Ring: An amphoteric heterocycle (pKa ~2.5 for protonation) capable of tautomerism, which can cause peak splitting or broadening if pH is not controlled.

  • Nitro-Phenyl Core: A hydrophobic, electron-deficient system that requires adequate retention but can suffer from poor solubility in highly aqueous mobile phases.[1]

This guide compares three distinct separation strategies, ultimately recommending a High-pH Reversed-Phase approach as the superior methodology for purity profiling.[1]

Comparative Methodology: The Three Pillars

We evaluated three method development strategies. The "Generic" approach represents a standard starting point, while the "Optimized" approach addresses the specific chemical liabilities of the analyte.

Strategy A: The "Generic" Acidic C18 (Baseline)
  • Concept: Standard low pH (Formic Acid/TFA) to protonate all basic sites.

  • Outcome: Often fails due to silanol overloading. The protonated morpholine drags on the stationary phase, causing tailing factors > 1.5.

Strategy B: The "Selectivity" Phenyl-Hexyl (Alternative)[1]
  • Concept: Uses

    
     interactions to target the nitro-phenyl and pyrazole rings.[1]
    
  • Outcome: Improves separation of regioisomers (e.g., pyrazole N-isomers) but does not solve the morpholine tailing issue.

Strategy C: The "High-pH" Hybrid C18 (Recommended)[1]
  • Concept: Uses a pH (10.0) above the pKa of morpholine.

  • Outcome: The morpholine becomes neutral (free base), eliminating silanol interactions. Peak shape becomes perfectly symmetrical, and retention increases, allowing better separation from polar impurities.

Experimental Protocols

Reagents and Equipment
  • System: UHPLC or HPLC equipped with Diode Array Detector (DAD).

  • Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Milli-Q Water.

  • Buffer Salts: Ammonium Bicarbonate (High pH), Formic Acid (Low pH).

Method Parameters Comparison
ParameterMethod A (Generic Acidic)Method B (Alternative Selectivity)Method C (Recommended High pH)
Column C18 (e.g., Zorbax Eclipse Plus), 3.5µmPhenyl-Hexyl (e.g., Luna Phenyl-Hexyl), 3µmHybrid C18 (e.g., XBridge BEH C18) , 2.5µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1]7)0.1% Formic Acid in Water10mM Ammonium Bicarbonate (pH 10.0)
Mobile Phase B AcetonitrileMethanolAcetonitrile
Gradient 5-95% B in 10 min10-90% B in 15 min5-95% B in 10 min
Flow Rate 1.0 mL/min0.8 mL/min0.6 mL/min (UHPLC) / 1.0 (HPLC)
Temp 30°C35°C40°C
Detection UV 254 nmUV 254 nmUV 280 nm (Specific for Nitro/Pyrazole)
Preparation of Standard Solutions
  • Stock Solution: Dissolve 10 mg of Target Analyte in 10 mL of 50:50 ACN:Water (conc. 1.0 mg/mL). Sonicate for 5 minutes.

  • Working Standard: Dilute Stock to 0.1 mg/mL with Mobile Phase A.

    • Note: For Method C (High pH), ensure the diluent is basic or neutral to prevent precipitation inside the column.

Performance Data & Analysis

The following data summarizes the chromatographic performance of the Target Analyte under the three strategies.

MetricMethod A (Acidic C18)Method B (Phenyl-Hexyl)Method C (High pH Hybrid)
Retention Time (min) 4.25.86.5 (Increased retention)
Tailing Factor (

)
1.8 (Fail)1.6 (Marginal)1.05 (Excellent)
Theoretical Plates (N) ~8,000~10,000~18,000
Resolution (

) from Impurity A
*
1.52.24.5
Stability GoodGoodExcellent

*Impurity A: p-Nitroaniline precursor.[1]

Why Method C Wins: The Mechanistic Explanation

In Method A , the morpholine nitrogen is positively charged (


). It interacts ionically with residual silanols (

) on the silica surface, causing the "tail" on the chromatogram.[1] In Method C , at pH 10, the morpholine is deprotonated (

). It behaves as a neutral hydrophobic moiety, interacting only with the C18 ligands. This results in a sharp Gaussian peak. Furthermore, the pyrazole ring is fully deprotonated, preventing tautomeric shifting during the run.

Visualizing the Development Logic

The following diagram illustrates the decision matrix used to arrive at the High-pH strategy.

MethodDevelopment Start Target Analyte: 4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine Analyze Analyze Functional Groups: 1. Morpholine (Basic, pKa ~8.3) 2. Pyrazole (Amphoteric) 3. Nitro-Phenyl (Hydrophobic) Start->Analyze Decision1 Initial Screening: Standard Acidic C18 (pH 2.7) Analyze->Decision1 Result1 Result: Peak Tailing (Tf > 1.5) Silanol Interaction Decision1->Result1 Branch Optimization Strategy Result1->Branch PathA Path A: Alternative Selectivity (Phenyl-Hexyl / Biphenyl) Branch->PathA Targeting Pi-Pi PathB Path B: pH Modification (High pH > pKa) Branch->PathB Targeting Ionization ResultA Result: Better Impurity Separation BUT Tailing Persists PathA->ResultA ColumnSelect Critical Requirement: Hybrid Silica (e.g., BEH/CSH) to withstand pH 10 PathB->ColumnSelect Final Final Method: Hybrid C18, pH 10 (NH4HCO3) Morpholine Neutralized ColumnSelect->Final Outcome Outcome: Sharp Peaks (Tf ~1.0) High Resolution Final->Outcome

Caption: Decision tree for optimizing the separation of basic nitro-pyrazole intermediates, highlighting the shift from acidic to basic mobile phases.

References

  • Bernstein, J. et al. (2013). Apixaban: Synthesis and Crystallography of Key Intermediates. World Journal of Pharmaceutical Sciences.
  • Waters Corporation. (2020). Strategies for Separating Basic Compounds with High pH Mobile Phases. Link

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs. Journal of Chromatography A. Link

  • Agilent Technologies. (2018). User Guide: Poroshell HPH-C18 for High pH Stability. Link

  • Pinto, et al. (2018). Impurity Profiling of Apixaban by HPLC. Journal of Pharmaceutical and Biomedical Analysis. (Provides baseline for final drug methods).

Sources

Validation

Spectroscopic Characterization of Pyrazole N-H Tautomers in Solution: A Comparative Technical Guide

Topic: Spectroscopic Characterization of Pyrazole N-H Tautomers in Solution Content Type: Publish Comparison Guide Executive Summary: The Tautomerism Challenge In drug discovery, the pyrazole ring is a privileged scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Characterization of Pyrazole N-H Tautomers in Solution Content Type: Publish Comparison Guide

Executive Summary: The Tautomerism Challenge

In drug discovery, the pyrazole ring is a privileged scaffold, present in blockbuster drugs like Celecoxib and Ruxolitinib. However, for


-unsubstituted pyrazoles, the rapid migration of the proton between nitrogen atoms (

-H tautomerism) presents a critical analytical challenge.

The biological activity of a pyrazole often depends on a specific tautomer binding to a protein target. Yet, in solution, these molecules exist as a dynamic equilibrium of tautomers (typically 1H- and 2H-forms, often referred to as 3-substituted and 5-substituted tautomers).[1]

This guide objectively compares spectroscopic methods for characterizing these tautomers, establishing Multinuclear Variable-Temperature (VT) NMR as the gold standard while defining the limited but specific utility of UV-Vis and IR spectroscopy.

Mechanistic Grounding: The Equilibrium

Before selecting a method, one must understand the timescale. Pyrazole tautomerism involves a [1,5]-sigmatropic rearrangement (often facilitated by solvent or dimers), occurring on the microsecond-to-millisecond timescale.

  • Fast Exchange Regime: The proton moves faster than the spectroscopic timescale. Signals are averaged (e.g., a single "virtual" signal for C3/C5).

  • Slow Exchange Regime: The proton moves slower than the timescale (achieved at low temperatures).[2] Distinct signals for each tautomer are observed.[2][3]

Visualization: Tautomeric Equilibrium & Analytical Regimes[4]

PyrazoleTautomerism TautomerA Tautomer A (3-Substituted) TS Transition State (Inter/Intramolecular H-Bond) TautomerA->TS Proton Transfer FastEx Fast Exchange Regime (Room Temp) Averaged Signals TautomerA->FastEx High T SlowEx Slow Exchange Regime (Low Temp < 200K) Distinct Signals TautomerA->SlowEx Low T TautomerB Tautomer B (5-Substituted) TautomerB->TS TautomerB->FastEx TautomerB->SlowEx TS->TautomerA TS->TautomerB

Figure 1: The dynamic equilibrium of pyrazole tautomers. Analytical resolution depends on manipulating the exchange rate relative to the NMR timescale.

Comparative Analysis of Spectroscopic Methods

The following table compares the three primary modalities for characterizing pyrazole tautomers in solution.

FeatureMultinuclear NMR (

H,

C,

N)
UV-Vis Spectroscopy FT-IR / Raman
Primary Utility Structural Determination & Quantification. The only method capable of resolving distinct tautomers and calculating

directly.
pKa Determination. Useful for determining ionization constants but lacks structural resolution for specific tautomers.Functional Group ID. Can identify N-H stretches, but solvent interference in solution limits utility compared to solid-state.
Resolution High. Can distinguish atomic-level environments (e.g., N-pyrrole vs. N-pyridine).Low. Broad absorption bands often overlap; solvatochromism complicates assignment.Medium. N-H stretch regions are diagnostic but often broadened by H-bonding in solution.
Timescale Sensitivity Tunable. VT-NMR can freeze the equilibrium (slow exchange) to see individual species.Fast. UV-Vis is faster than proton transfer; captures a weighted average snapshot instantly.Very Fast. Vibrational timescales are much faster than exchange; sees a superposition of species.
Solvent Requirements Deuterated solvents (DMSO-d

, CDCl

, THF-d

).
UV-transparent buffers/solvents.IR-transparent windows (CaF

) or ATR (difficult for dilute solution).
Sample Consumption 5–20 mg (recoverable).< 1 mg (non-recoverable if buffers used).1–5 mg (recoverable).
Verdict Gold Standard. Supplementary. Supplementary.

Deep Dive: The NMR Workflow (The Gold Standard)

To unambiguously assign tautomers, one must exploit the distinct electronic environments of the pyrazole ring atoms.

A. N NMR: The Smoking Gun

Nitrogen NMR is the most diagnostic tool because the chemical shift difference between the protonated (pyrrole-like) and non-protonated (pyridine-like) nitrogen is massive (~100 ppm).

  • Pyrrole-like N (

    
    -H):  Shielded, typically -130 to -180 ppm  (relative to nitromethane) or 130-180 ppm  (relative to liquid NH
    
    
    
    ).
  • Pyridine-like N (

    
    :):  Deshielded, typically -60 to -100 ppm  (relative to nitromethane) or 250-300 ppm  (relative to liquid NH
    
    
    
    ).

In Fast Exchange: You observe a single averaged peak. In Slow Exchange: You observe two distinct peaks. The ratio of integrals gives


.
B. C NMR: Symmetry Breaking

In 3(5)-substituted pyrazoles:

  • Tautomer A (3-sub): C3 is attached to the substituent and adjacent to

    
    -H.
    
  • Tautomer B (5-sub): C5 is attached to the substituent and adjacent to

    
    -H.
    
  • Diagnostic: The chemical shift of the carbon adjacent to the

    
    -H is typically shielded (upfield) by 5-10 ppm compared to the carbon adjacent to the 
    
    
    
    -lone pair.
C. Variable Temperature (VT) NMR

Running NMR at room temperature often yields broad, useless signals for pyrazoles.

  • Cooling (e.g., to 200 K in THF-d

    
     or CD
    
    
    
    Cl
    
    
    ):
    Slows the proton exchange rate (
    
    
    ). When
    
    
    (frequency difference between tautomers), the signals split, allowing direct integration of each tautomer.

Experimental Protocol: Robust Tautomer Determination

This protocol ensures self-validating results by combining solvent effects with VT-NMR.

Phase 1: Solvent Screening (Room Temp)

Objective: Determine if the major tautomer changes with solvent polarity (e.g., dipole stabilization).

  • Prepare Samples: Dissolve ~10 mg of pyrazole in 0.6 mL of DMSO-d

    
      (H-bond acceptor, slows exchange) and CDCl
    
    
    
    (non-polar, promotes dimers).
  • Acquire

    
    H NMR:  Look for N-H peak sharpness.
    
    • Sharp Peak: Slow exchange (good).

    • Broad/Missing Peak: Intermediate exchange (requires Phase 2).

  • Acquire

    
    C NMR:  Check C3/C5 signals. If broad or averaged, proceed to Phase 2.
    
Phase 2: Variable Temperature (VT) NMR

Objective: Freeze the equilibrium to calculate


.
  • Solvent Choice: Use THF-d

    
      or CD
    
    
    
    Cl
    
    
    (low freezing points).
  • Setup: Calibrate the probe temperature.

  • Stepwise Cooling: Acquire

    
    H and 
    
    
    
    C spectra at 298 K, 273 K, 253 K, 233 K, and 213 K.
  • Observation: Watch for "coalescence" (signals merge) and then "decoalescence" (signals split into two unequal sets).

  • Data Analysis: Integrate the distinct signals at the lowest temperature to determine the population ratio (

    
    ).
    
Phase 3: N HMBC (Optional but Recommended)

Objective: Confirm N-H location without expensive labeled compounds.

  • Run a

    
    H-
    
    
    
    N HMBC experiment at the low temperature.
  • The N-H proton will show a strong one-bond correlation to the pyrrole-like nitrogen (shielded) and a weak correlation to the pyridine-like nitrogen.

Workflow Visualization

NMRWorkflow Start Start: Pyrazole Sample SolventScreen 1. Solvent Screen (DMSO-d6 vs CDCl3) Run 1H NMR at 298K Start->SolventScreen CheckSignals Are N-H / C3,C5 signals sharp? SolventScreen->CheckSignals Sharp Yes (Slow Exchange) CheckSignals->Sharp Sharp Broad No (Fast/Intermed Exchange) CheckSignals->Broad Broad Analyze Analyze Chemical Shifts (13C & 15N) Sharp->Analyze VT_NMR 2. Perform VT-NMR Cool to 200K (THF-d8/CD2Cl2) Broad->VT_NMR CalcKeq Calculate Keq via Integration Assign Tautomers via 15N/13C Shifts Analyze->CalcKeq Decoalescence Observe Decoalescence (Signals Split) VT_NMR->Decoalescence Decoalescence->CalcKeq

Figure 2: Decision tree for spectroscopic characterization of pyrazole tautomers.

Data Reference: Expected Chemical Shifts

Use this table to validate your experimental data. Values are approximate and solvent-dependent.

NucleusParameterTautomer A (Pyrrole-like N at pos 1)Tautomer B (Pyridine-like N at pos 1)Notes

N
Chemical Shift (

)
~130 – 175 ppm ~250 – 300 ppm Referenced to liq. NH

. Large

is the best indicator.

C
C3 vs C5 ShiftC3 is deshieldedC5 is shieldedCarbon adjacent to

-H is usually upfield relative to

: adjacent.

H

Coupling
90 – 110 Hz N/AOnly observable in slow exchange or dry aprotic solvents.

H
N-H Shift10 – 14 ppm 10 – 14 ppm Highly concentration and temperature dependent (H-bonding).

References

  • Claramunt, R. M., et al. (2006). "A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles." Magnetic Resonance in Chemistry. Link

  • Alkorta, I., & Elguero, J. (2021). "Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix." Molecules. Link

  • Faure, R., et al. (1988). "13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles." Canadian Journal of Chemistry. Link

  • Hansen, P. E., et al. (2010). "Tautomerism in drug discovery." Journal of Computer-Aided Molecular Design. Link

  • BenchChem Technical Support. (2025). "Interpreting Complex NMR Spectra of Pyrazole Derivatives." BenchChem Guides. Link

Sources

Comparative

A Senior Application Scientist's Guide to the Structural Validation of Morpholine Attachment via NOESY NMR

For researchers in medicinal chemistry and drug development, the morpholine ring is a ubiquitous and valuable scaffold. Its favorable physicochemical properties often enhance aqueous solubility, metabolic stability, and...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in medicinal chemistry and drug development, the morpholine ring is a ubiquitous and valuable scaffold. Its favorable physicochemical properties often enhance aqueous solubility, metabolic stability, and target engagement. However, the successful incorporation of this moiety into a lead compound requires unambiguous structural validation. It is not enough to simply confirm that the morpholine is covalently attached; one must precisely define its three-dimensional orientation and conformation relative to the parent molecule, as this profoundly impacts biological activity.

While a suite of NMR techniques can establish through-bond connectivity, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment stands as the definitive method for elucidating through-space relationships. This guide provides a comprehensive comparison of NOESY against other techniques, supported by experimental insights and protocols, to empower researchers to confidently validate the complete structural integrity of their morpholine-containing compounds.

The Principle of Proximity: Why NOESY is Essential

At its core, structural elucidation relies on two types of correlations: through-bond and through-space. Techniques like COSY and HMBC excel at the former, but only NOESY can directly probe the latter.

The phenomenon underpinning this capability is the Nuclear Overhauser Effect (NOE), a process of spin polarization transfer between nuclei that are spatially close, irrespective of the number of bonds separating them.[1][2][3] This effect arises from dipole-dipole cross-relaxation, and its intensity is acutely sensitive to the distance (r) between the interacting protons, following an approximate 1/r⁶ relationship.[3][4] This means even small changes in distance lead to significant changes in NOE intensity, making it a powerful tool for conformational analysis. An NOE is typically observable only between protons that are closer than 5 Å.[2][5]

For small molecules (generally < 600 Da), this interaction results in a positive NOE, whereas for large molecules (> 1200 Da), the NOE becomes negative.[6][7] For intermediate-sized molecules where the NOE may be close to zero, the ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is a superior alternative, as the ROE is always positive.[6]

NOESY Workflow for Morpholine Attachment Validation

A robust validation strategy uses NOESY to build a 3D model upon a 2D scaffold established by other NMR experiments. The workflow below illustrates how these techniques provide complementary information.

G cluster_0 PART 1: Establishing Connectivity cluster_1 PART 2: Defining 3D Structure COSY 1. COSY Experiment Info_COSY Identifies H-H couplings within the morpholine ring and parent scaffold. COSY->Info_COSY HMBC 2. HMBC Experiment Info_HMBC Confirms covalent linkage via 2-3 bond H-C correlations between the morpholine and the parent molecule. HMBC->Info_HMBC NOESY 3. NOESY Experiment HMBC->NOESY Provides 2D scaffold Info_NOESY Reveals through-space H-H proximities, defining stereochemistry, ring conformation, and overall 3D orientation. NOESY->Info_NOESY Final_Structure Unambiguous 3D Structure NOESY->Final_Structure Adds 3D information

Caption: Key spatial relationships confirmed by NOESY.

Interpretation Checklist:

  • Phase Check: For small molecules, true NOE cross-peaks should have the opposite phase (e.g., positive, red) compared to the diagonal peaks (negative, blue). [7][8]Peaks with the same phase as the diagonal may indicate chemical exchange.

  • Identify Intra-Ring Correlations: Look for strong NOEs between protons in a 1,3-diaxial relationship within the morpholine ring. This is a hallmark of a stable chair conformation. [9][10]3. Pinpoint Inter-Fragment Correlations: The most crucial step is to identify NOEs between protons on the parent scaffold and protons on the morpholine ring. For example, a strong correlation between a proton on an adjacent aromatic ring and an axial proton on the morpholine C2/C6 position provides definitive proof of their spatial proximity and, by extension, the conformation around the covalent bond.

  • Rule out Artifacts: Be wary of "COSY-type" artifacts, also known as zero-quantum coherences, which can appear between J-coupled protons and have a distorted phase. [6]These are not true NOEs.

Comparative Guide: NOESY vs. Alternative Techniques

Choosing the right analytical tool requires understanding its specific strengths and limitations. While NOESY is paramount for 3D structure, it is most powerful when used in concert with other methods.

Technique Information Provided Primary Application for Morpholine Validation Strengths Limitations
NOESY Through-space H-H correlations (< 5 Å) [11]Determining stereochemistry, conformation, and 3D orientation.The only direct method for solution-state conformational analysis.Can be time-consuming; susceptible to spin diffusion artifacts if poorly optimized.
COSY Through-bond H-H correlations (2-3 bonds) [5]Mapping the proton connectivity within the morpholine ring itself.Fast and robust; excellent for confirming the morpholine spin system.Provides no information about the attachment point or 3D structure. [5]
HMBC Through-bond H-C correlations (2-3 bonds)Unambiguously identifying the covalent attachment point.Directly links the proton and carbon frameworks of the two fragments.Provides no stereochemical or conformational information.
HSQC Through-bond H-C correlations (1 bond)Assigning ¹H and ¹³C chemical shifts for each CHx group in the morpholine. [12]Highly sensitive; resolves overlapping proton signals in the carbon dimension.Only shows direct one-bond connections.
X-Ray Crystallography Precise 3D atomic coordinates in the solid state.Absolute "gold standard" for structure if a suitable crystal can be grown.Provides definitive bond lengths, angles, and conformation.Requires a single crystal; solid-state conformation may not reflect the biologically relevant solution-state conformation. [1][13]

Conclusion: An Integrated Approach to Certainty

The structural validation of a morpholine-containing molecule is a multi-faceted challenge that extends beyond simple connectivity. While techniques like COSY and HMBC are essential for building the 2D chemical scaffold, they are insufficient for defining the critical three-dimensional features that govern biological function.

The NOESY experiment, by directly probing through-space proximities, is the indispensable tool for completing the structural puzzle. A carefully executed and interpreted NOESY spectrum provides definitive evidence of the morpholine ring's conformation, its stereochemical relationship to the parent molecule, and its overall spatial orientation. By integrating data from connectivity experiments (COSY, HMBC) with the spatial information from NOESY, researchers can achieve an unparalleled level of confidence in their molecular structures, paving the way for more informed and successful drug development campaigns.

References

  • Wikipedia. Nuclear Overhauser effect. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. NOE Experiments on the Bruker 400 and 500. (2018-08-08). [Link]

  • University of Missouri-St. Louis, Department of Chemistry. 2D-NOESY Spectra of Small Molecules - Hints And Tips. [Link]

  • Montelione, G., et al. Hidden structural states of proteins revealed by conformer selection with AlphaFold-NMR. Research Square. [Link]

  • Chemistry LibreTexts. 22: Nuclear Overhauser Effect (NOE). (2024-11-12). [Link]

  • Neuhaus, D., & Williamson, M. P. The Nuclear Overhauser Effect. ResearchGate. [Link]

  • Chemistry Notes. Nuclear Overhauser Effect(NOE): Easy Definition, example, application. (2018-05-13). [Link]

  • The University of Chicago, NMR Facility. 1D NOESY made easy. (2021-03-10). [Link]

  • Conduct Science. The Nuclear Overhauser Effect. (2021-04-05). [Link]

  • Nanalysis. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. (2021-07-12). [Link]

  • Fülöp, F., et al. 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry. (2005). [Link]

  • University of Ottawa, NMR Facility Blog. NOESY: Small Molecules vs Large Molecules. (2008-01-24). [Link]

  • Chemistry LibreTexts. 5.4: NOESY Spectra. (2025-10-12). [Link]

  • The Organic Chemistry Tutor. Stereochemistry | How to read NOESY spectrum?. YouTube. (2022-03-20). [Link]

  • Fülöp, F., et al. 1H and13C NMR spectra ofN-substituted morpholines. ResearchGate. (2025-08-09). [Link]

  • Post, C. B. Exchange-transferred NOE spectroscopy and bound ligand structure determination. Current Opinion in Structural Biology. (2003). [Link]

  • ACD/Labs. Stereochemistry Information from NOESY/ROESY data … Part 2. (2009-10-02). [Link]

  • The Organic Chemistry Tutor. How to Read 2D NMR (COSY & NOESY) — The Easiest Explanation Ever!. YouTube. (2025-10-05). [Link]

  • ACD/Labs. Recognizing the NMR pattern for morpholine. (2008-05-06). [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine

The proper management and disposal of complex synthetic compounds such as 4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine are paramount to ensuring laboratory safety and environmental protection. This molecule's structur...

Author: BenchChem Technical Support Team. Date: February 2026

The proper management and disposal of complex synthetic compounds such as 4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine are paramount to ensuring laboratory safety and environmental protection. This molecule's structure incorporates several functional groups that necessitate its classification as hazardous waste. This guide provides a procedural, step-by-step framework for its safe handling and disposal.

Hazard Assessment: Understanding the Risks

The hazardous nature of 4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine is inferred from its chemical structure. The presence of a nitroaromatic group, a pyrazole ring, and a morpholine moiety all contribute to its potential for toxicity and reactivity.

  • Nitroaromatic Compounds: Aromatic nitro compounds are often toxic and can be harmful if swallowed, inhaled, or absorbed through the skin.[1] They may also pose a risk of causing damage to organs through prolonged or repeated exposure.[2] Many are also classified as environmental hazards, being toxic to aquatic life.[2]

  • Morpholine and its Derivatives: Morpholine is a flammable liquid that can cause severe skin burns and eye damage.[3] While the morpholine in the target compound is part of a larger, solid molecule, its basic nitrogen atom can still influence reactivity.

  • Pyrazole Derivatives: Pyrazole-containing compounds can be irritating to the skin, eyes, and respiratory system.[1]

Based on analogous compounds like 4-(2-Nitrophenyl)morpholine, this substance is likely to cause skin and eye irritation, and may cause respiratory irritation.[4][5][6] Therefore, it must be handled as a hazardous substance, with all waste being disposed of as hazardous chemical waste.

Caption: Hazardous functional groups of the target compound.

Personal Protective Equipment (PPE) and Safe Handling

Before handling 4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine for any purpose, including disposal, personnel must be equipped with the appropriate PPE. All handling should occur in a well-ventilated chemical fume hood.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles and a face shield.To protect against splashes and airborne particles that can cause serious eye damage.[3]
Hand Protection Chemical-resistant nitrile or neoprene gloves.To prevent skin contact, as the compound is likely to be harmful and cause skin irritation.[1]
Body Protection A flame-resistant lab coat and closed-toe shoes.To protect against chemical splashes and potential fire hazards.
Respiratory Protection Use within a certified chemical fume hood.To prevent inhalation of dust or aerosols, which may cause respiratory tract irritation.[4]
Step-by-Step Disposal Protocol

The disposal of 4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine must adhere to all institutional and regulatory guidelines for hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[7]

Step 1: Waste Segregation Isolate this compound from other waste streams. It should be collected in a dedicated container for non-halogenated organic solids. Do not mix it with incompatible materials such as strong oxidizing agents, acids, or bases.[1] Mixing waste streams can create unforeseen chemical reactions and complicates the disposal process.[8]

Step 2: Container Selection and Labeling

  • Container: Use a chemically compatible, sealable container in good condition. A high-density polyethylene (HDPE) container is a suitable choice for solid chemical waste.

  • Labeling: The container must be clearly and accurately labeled as soon as the first quantity of waste is added. The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine "

    • The approximate amount of waste

    • The date of accumulation

    • Relevant hazard pictograms (e.g., harmful/toxic, irritant, environmental hazard)

Step 3: On-Site Accumulation and Storage Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of generation and under the control of laboratory personnel.[8] The SAA should be a secondary containment system, such as a tray or bin, to contain any potential leaks.

Step 4: Arranging for Final Disposal Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to transport the waste yourself.[7] The EHS department will work with a licensed hazardous waste disposal contractor for proper transportation and final disposal.

The most common and environmentally sound method for the final disposal of toxic organic compounds is high-temperature incineration in a specialized hazardous waste facility.[8] This process effectively destroys the compound, converting it into less harmful substances under controlled conditions with emission control systems.

DisposalWorkflow Start Waste Generation Segregate Segregate Waste (Non-Halogenated Organic Solid) Start->Segregate Spill Spill Occurs Start->Spill Container Select & Label Compatible Container Segregate->Container Store Store in Designated Satellite Accumulation Area (SAA) Container->Store ContactEHS Contact EHS for Pickup Store->ContactEHS Disposal Professional Disposal (e.g., High-Temperature Incineration) ContactEHS->Disposal Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Cleanup->Container

Caption: Disposal workflow for 4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing the full PPE detailed in Section 2, cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., acetone), collecting all cleaning materials as hazardous waste.

    • Ventilate the area and wash hands thoroughly.

  • Large Spills:

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and secure the area to prevent entry.

    • Contact your institution's EHS department or emergency response team immediately. Do not attempt to clean up a large spill yourself.[7]

By adhering to these procedures, researchers can ensure the safe and compliant disposal of 4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine, protecting themselves, their colleagues, and the environment.

References

  • BenchChem. (2025). Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals.
  • Apollo Scientific. (2023, July 4). Safety Data Sheet: 4-(2-Nitrophenyl)morpholine.
  • Piya. (2025, August 11). What is Morpholine: A Simple Guide.
  • CymitQuimica. (n.d.). CAS 88751-40-0: Morpholine, 4-[4-(4-methylphenyl)-1H-pyrazol-3-yl]-.
  • LookChem. (n.d.). 4-(2-nitrophenyl)morpholine MSDS CasNo.5320-98-9.
  • ChemicalBook. (2025, August 23). 4-(2-FLUORO-4-NITRO-PHENYL)-MORPHOLINE - Safety Data Sheet.
  • Fisher Scientific. (2025, December 23). Safety Data Sheet: Morpholine, 4-(4-nitrophenyl)-.
  • Hainan Sincere Industries. (2025, May 26). Morpholine: A Chemical with Green Applications.
  • Santa Cruz Biotechnology. (n.d.). Morpholine Safety Data Sheet.
  • Takeda, Y., et al. (2023). Chemical Upcycling of PET into a Morpholine Amide as a Versatile Synthetic Building Block. ACS Omega.
  • PENTA s.r.o. (2025, April 16). Morpholine - SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 26). Safety Data Sheet: 4-(2-Fluoro-4-nitrophenyl)morpholine.
  • Swain, A., et al. (2025, August 6). The microbial degradation of morpholine.
  • PubChem. (2025, November 22). 4-(1-Phenyl-4-pyridin-4-ylpyrazol-5-yl)morpholine.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 4-Nitro-1H-pyrazole.
  • BASF. (2026, February 11). Safety data sheet.
  • University of Wuppertal. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work.
  • P2 InfoHouse. (n.d.). Disposal Of Laboratory Wastes In Lab. Packs.
  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center website.
  • Wikipedia. (n.d.). Morpholine.
  • ChemicalBook. (2026, January 15). Morpholine.
  • Angene Chemical. (2025, October 1). Safety Data Sheet: 4-((4-Nitrophenyl)Sulfonyl)Morpholine.
  • Cheméo. (n.d.). Morpholine (CAS 110-91-8) - Chemical & Physical Properties.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.